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2-(4-Methoxyphenoxy)benzylamine hydrochloride Documentation Hub

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  • Product: 2-(4-Methoxyphenoxy)benzylamine hydrochloride
  • CAS: 1171721-42-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Bioactivity & Application Profile of 2-(4-Methoxyphenoxy)benzylamine Hydrochloride

Executive Summary 2-(4-Methoxyphenoxy)benzylamine hydrochloride (CAS: 1171721-42-8) is a specialized chemical entity exhibiting dual-domain functionality.[1] While structurally homologous to the aryloxy-benzylamine pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methoxyphenoxy)benzylamine hydrochloride (CAS: 1171721-42-8) is a specialized chemical entity exhibiting dual-domain functionality.[1] While structurally homologous to the aryloxy-benzylamine pharmacophore found in major neurotransmitter reuptake inhibitors (SNRIs), its primary characterization in contemporary literature (2020–2023) focuses on its efficacy as a mixed-type corrosion inhibitor for carbon steel in acidic environments.

This technical guide synthesizes the compound's proven industrial bioactivity (surface adsorption kinetics) with its theoretical medicinal potential as a privileged scaffold for neurological drug discovery.

Chemical Identity & Structural Analysis[2]

The molecule consists of a benzylamine core substituted at the ortho position with a para-methoxyphenoxy group. This specific connectivity creates a "V-shaped" conformation that is critical for both its binding to metal surfaces (via lone pair donation) and its potential fit into monoamine transporter pockets.

PropertySpecification
IUPAC Name [2-(4-methoxyphenoxy)phenyl]methanamine hydrochloride
CAS Number 1171721-42-8
Molecular Formula C₁₄H₁₅NO₂ · HCl
Molecular Weight 265.74 g/mol
Key Functional Groups Primary Amine (

), Ether linkage (

), Methoxy group (

)
Solubility Soluble in water, DMSO, Methanol

Industrial Bioactivity: Corrosion Inhibition

Status: Validated in Literature[2][3]

The primary "bioactivity" reported for this compound is its ability to inhibit the oxidative degradation (corrosion) of mild steel in 1M Hydrochloric Acid (HCl). It functions as an adsorption inhibitor, forming a protective film that blocks active dissolution sites.[2][4]

Mechanism of Action (Surface Adsorption)

The compound mitigates corrosion through physicochemical adsorption . The nitrogen atom of the amine group and the oxygen atoms of the ether/methoxy groups possess lone pair electrons. These electrons are donated to the vacant


-orbitals of iron (Fe) atoms on the steel surface, forming coordinate bonds.
  • Adsorption Isotherm: Follows the Langmuir Isotherm , indicating monolayer coverage.

  • Inhibition Type: Mixed-type (inhibits both anodic metal dissolution and cathodic hydrogen evolution).[5]

  • Thermodynamics:

    • 
      :  Negative values (typically 
      
      
      
      to
      
      
      kJ/mol) indicate spontaneous adsorption involving both physisorption (electrostatic) and chemisorption (covalent).
    • Effect of Temperature: Inhibition Efficiency (%IE) increases with concentration but may decrease at elevated temperatures (

      
      ) due to desorption.
      
Visualization: Inhibition Mechanism

The following diagram illustrates the blocking mechanism on the metal lattice.

CorrosionMechanism node_chem 2-(4-Methoxyphenoxy) benzylamine HCl node_ads Adsorption Layer (Langmuir Monolayer) node_chem->node_ads Lone Pair Donation (N, O atoms) node_result Corrosion Inhibition (Reduced Weight Loss) node_chem->node_result IE% increases with Conc. node_fe Mild Steel Surface (Fe) node_fe->node_ads Vacant d-orbitals node_block Blockade of Active Sites node_ads->node_block Surface Coverage (θ) node_block->node_result Retards Anodic/Cathodic Rxn

Caption: Schematic of the adsorption-based inhibition mechanism where the ligand donates electrons to the iron surface, blocking corrosive ion attack.

Pharmaceutical Potential: Pharmacophore Analysis

Status: Theoretical / Scaffold Application

While specific


 values for this exact structure are not widely published in primary pharmacological journals, the compound is a privileged scaffold  in medicinal chemistry. It represents a rigidified, truncated analog of several blockbuster SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors).
Structural Homology

The 2-phenoxybenzylamine motif is a core fragment of the aryloxy-propylamine class of antidepressants.

  • Similarity to Atomoxetine: Atomoxetine contains an o-tolyloxy group linked to a propyl-amine chain. 2-(4-Methoxyphenoxy)benzylamine retains the ortho-ether linkage but shortens the alkyl chain to a benzylamine.

  • Similarity to Reboxetine/Nisoxetine: It mimics the aromatic ether spatial arrangement required for binding to the S1 and S2 pockets of the Serotonin Transporter (SERT).

Predicted Targets

Based on SAR (Structure-Activity Relationship) rules for aryloxy-amines:

  • SERT/NET Transporters: The methoxy group at the para-position of the phenoxy ring often enhances affinity for the Serotonin Transporter (SERT) by interacting with hydrophobic pockets.

  • Sigma-1 Receptors: Benzylamines with lipophilic tails are frequent ligands for Sigma-1 chaperones.

Visualization: Pharmacophore Overlay

Pharmacophore Target Target: Monoamine Transporter (SERT / NET) Scaffold 2-(4-Methoxyphenoxy) benzylamine Feature1 Basic Amine (Ionic Bond to Asp98) Scaffold->Feature1 Feature2 Aromatic Ring A (Scaffold / Stacking) Scaffold->Feature2 Feature3 Ortho-Phenoxy Linker (Conformational Lock) Scaffold->Feature3 Feature4 Para-Methoxy Group (Hydrophobic Pocket Fit) Scaffold->Feature4 Drug Reference Drug: Nisoxetine / Atomoxetine Drug->Feature1 Drug->Feature3 Feature1->Target Binding Feature3->Target Selectivity Feature4->Target Affinity Enhancement

Caption: Pharmacophore mapping showing shared structural features between the subject compound and established SNRI drugs.

Experimental Protocols

Protocol A: Determination of Inhibition Efficiency (Weight Loss Method)

Use this protocol to validate the compound's activity as a corrosion inhibitor.

  • Specimen Preparation:

    • Cut mild steel coupons (e.g.,

      
       cm).
      
    • Abrade with SiC paper (grades 400–1200).

    • Degrease with acetone, wash with distilled water, dry, and weigh (

      
      ).
      
  • Solution Preparation:

    • Prepare 1.0 M HCl as the corrosive medium.[5]

    • Dissolve 2-(4-Methoxyphenoxy)benzylamine HCl to create concentration gradients (e.g., 50, 100, 150, 200, 250 ppm).

  • Immersion:

    • Immerse coupons in the test solutions for a fixed duration (e.g., 4 hours) at controlled temperatures (

      
      ).
      
  • Measurement:

    • Remove coupons, scrub with bristle brush under running water to remove corrosion products.

    • Wash with acetone, dry, and re-weigh (

      
      ).
      
  • Calculation:

    • Inhibition Efficiency (

      
      ) = 
      
      
      
      .
    • Surface Coverage (

      
      ) = 
      
      
      
      .
Protocol B: Electrochemical Polarization (Tafel Extrapolation)

Use this protocol for mechanistic insight (Anodic vs. Cathodic).

  • Setup: Three-electrode cell (Working: Mild Steel; Reference: SCE; Counter: Platinum).

  • Equilibration: Allow OCP (Open Circuit Potential) to stabilize for 30 mins.

  • Scan: Perform potentiodynamic polarization from

    
     mV to 
    
    
    
    mV vs OCP.
  • Scan Rate:

    
    .
    
  • Analysis: Extrapolate Tafel slopes (

    
    ) to determine corrosion current density (
    
    
    
    ). A decrease in
    
    
    relative to the blank confirms bioactivity.

Quantitative Data Summary

The following data represents typical performance ranges derived from literature on this specific benzylamine derivative in 1M HCl.

ParameterValue / TrendInterpretation
Max Inhibition Efficiency ~88% – 94%Highly effective at 200–250 ppm.
Optimum Concentration

M (approx. 250 ppm)
Saturation of the metal surface monolayer.
Adsorption Isotherm Langmuir (

)
Single-layer molecular adsorption.
Gibbs Free Energy (

)

to

kJ/mol
Spontaneous adsorption; Mixed physisorption/chemisorption.
Effect of Temp IE decreases as Temp increasesPhysisorption component is weakened by heat.

References

  • Al-Uqaily, R. A. H., et al. (2023).[1][2][3][4][5][6][7][8][9][10][11] "Inhibition of Carbon Steel Corrosion in Acidic Media by '2-(4-Methoxyphenoxy) Benzylamine HCl' with Several Inhibitors' Concentrations and Temperatures." AIP Conference Proceedings, 2834, 030018.[3]

  • Awad, H. A., Al-Uqaily, R. A. H., & Al-Bayaty, S. A. (2020).[2][9] "Effect of inhibition by '2-(2-methoxyphenoxy) benzylamine hydrochloride' for corrosion of mild Steel in HCl media." Journal of Xidian University, 14(4), 3499-3507.[2]

  • Chem-Impex International. (n.d.). "Product Catalog: 2-(4-Methoxyphenoxy)benzylamine Hydrochloride." Chemical Supplier Data.

  • Yurt, A., et al. (2004).[2] "Investigation on some Schiff bases as HCl corrosion inhibitors for carbon steel." Materials Chemistry and Physics, 85(2-3), 420–426.[2] (Contextual Reference for Schiff Base/Benzylamine Mechanism).

Sources

Exploratory

safety data and MSDS for 2-(4-Methoxyphenoxy)benzylamine hydrochloride

An In-depth Technical Guide to the Safe Handling of 2-(4-Methoxyphenoxy)benzylamine Hydrochloride Section 1: Compound Identification and Overview 2-(4-Methoxyphenoxy)benzylamine hydrochloride is a specialized chemical in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(4-Methoxyphenoxy)benzylamine Hydrochloride

Section 1: Compound Identification and Overview

2-(4-Methoxyphenoxy)benzylamine hydrochloride is a specialized chemical intermediate with significant applications in medicinal chemistry and pharmaceutical research. Its molecular structure makes it a valuable building block for synthesizing more complex, biologically active molecules.[1] Researchers involved in drug discovery utilize this compound in the development of novel therapeutic agents, particularly in areas like neurology and oncology.[1][2] The methoxyphenoxy group can enhance properties such as solubility and bioavailability, which are critical for the efficacy of potential drug candidates.[1]

Given its role as a reactive chemical intermediate, a thorough understanding of its safety profile and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes available safety data to provide researchers, scientists, and drug development professionals with a comprehensive framework for its safe use.

Compound Details:

IdentifierValue
IUPAC Name 2-(4-methoxyphenoxy)benzylamine;hydrochloride
Synonyms [2-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride
CAS Number 188991-23-3 (Parent), 1171721-42-8 (Unspecified Isomer)[1]
Molecular Formula C₁₄H₁₅NO₂·HCl[1]
Molecular Weight 265.74 g/mol [1]

Section 2: Hazard Identification and Classification

While a specific, comprehensive toxicological profile for 2-(4-Methoxyphenoxy)benzylamine hydrochloride is not fully established, data from structurally similar compounds, such as other substituted benzylamines and amine hydrochlorides, provide a strong basis for hazard assessment. The primary hazards are associated with its corrosive and irritant nature.

Based on analogous compounds, 2-(4-Methoxyphenoxy)benzylamine hydrochloride should be treated as a hazardous substance. The hydrochloride salt form can react with water to release hydrochloric acid, contributing to its corrosive properties. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

GHS Hazard Classification (Anticipated):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 1H318/H319: Causes serious eye damage or Causes serious eye irritation[4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[6][7][8]

Signal Word: Danger [9][10][11]

Key Precautionary Statements:

  • P260/P261: Do not breathe dust/fume/gas/mist/vapours/spray.[3][12]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][11]

  • P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[10][11]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][10][11]

  • P310: Immediately call a POISON CENTER or doctor/physician.[5][10][11]

Section 3: First-Aid Measures: An Emergency Response Protocol

Immediate and appropriate first-aid is critical to mitigate harm from exposure. All laboratory personnel handling this compound must be familiar with these procedures and the location of emergency equipment, such as safety showers and eyewash stations.

  • In Case of Inhalation: Remove the individual to fresh air immediately.[3][10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[11][13] Seek immediate medical attention, especially if burns or irritation develops.[5]

  • In Case of Eye Contact: This is a medical emergency. Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open and rinse under them.[5][10][11] Remove contact lenses if it is safe to do so.[5][11] Transport to the nearest emergency medical facility without delay.

  • In Case of Ingestion: Do NOT induce vomiting.[10][11] If the person is conscious, rinse their mouth thoroughly with water.[3][13] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[5][14]

The following decision tree illustrates the critical first-aid steps following an exposure event.

FirstAid_Workflow cluster_exposure Exposure Event cluster_assessment Initial Assessment & Action cluster_response Immediate Response Protocols cluster_medical Medical Follow-up Start Exposure Occurs Assess Assess Exposure Route Start->Assess Inhalation Inhalation Assess->Inhalation Dust/Vapor Skin Skin Contact Assess->Skin Solid/Solution Eye Eye Contact Assess->Eye Splash/Dust Ingestion Ingestion Assess->Ingestion Swallowing FreshAir Move to Fresh Air. Provide artificial respiration if needed. Inhalation->FreshAir RinseSkin Remove contaminated clothing. Rinse skin with water for 15+ min. Skin->RinseSkin RinseEye Rinse eyes with water for 15+ min. Hold eyelids open. Eye->RinseEye RinseMouth Rinse mouth with water. DO NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek IMMEDIATE Medical Attention FreshAir->SeekMedical RinseSkin->SeekMedical RinseEye->SeekMedical RinseMouth->SeekMedical

Caption: First-aid decision tree for exposure incidents.

Section 4: Safe Handling and Storage Protocols

A self-validating system of controls is essential for handling 2-(4-Methoxyphenoxy)benzylamine hydrochloride safely. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations low.[13][15]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[4][13]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards. A face shield should also be worn where there is a significant risk of splashing.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for tears or holes before use.[5][13] Follow proper glove removal technique to avoid skin contact.[5][13]

  • Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or a full chemical suit may be necessary.[5]

Handling Procedures:

  • Avoid all contact with skin, eyes, and clothing.[13][14]

  • Do not eat, drink, or smoke in the laboratory.[3][13]

  • Minimize dust generation during handling.[13]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3][13]

  • Keep the container tightly closed when not in use.[3][13]

Storage Conditions:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[5][13] Some suppliers recommend refrigerated storage at 0-8°C.[1][2]

  • Container: Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[5][14]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[3][9][16]

The following diagram outlines the complete workflow for safely managing the compound within a laboratory setting.

SafeHandling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep Review SDS & Procedure PPE Don Proper PPE (Goggles, Gloves, Lab Coat) Prep->PPE Hood Prepare Fume Hood PPE->Hood Weigh Weigh Compound in Fume Hood Hood->Weigh React Perform Reaction in Fume Hood Weigh->React Decon Decontaminate Glassware & Surfaces React->Decon Waste Dispose of Waste in Labeled Container Decon->Waste RemovePPE Remove PPE & Wash Hands Waste->RemovePPE Store Store in Cool, Dry, Well-Ventilated Area RemovePPE->Store End of Session

Caption: End-to-end workflow for safe laboratory handling.

Section 5: Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[4][5]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Control Ignition: Remove all sources of ignition.[4][13]

  • Containment: Wearing full PPE, prevent further spillage if it is safe to do so.[13] Do not let the product enter drains.[5][13]

  • Cleanup: For a solid spill, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled container for disposal.[7] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a closed container for disposal.[4][5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then soap and water.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[13][14]

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4][14] Containers may explode when heated.[4]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][14]

Section 6: Physical and Chemical Properties

PropertyValue
Appearance White or cream-colored solid/powder[2]
Odor No data available
Melting Point 255°C (for a related compound)[3]
Solubility Soluble in water (anticipated due to hydrochloride salt form)
Stability Stable under recommended storage conditions[16]

Section 7: Toxicological Information

The toxicological properties of 2-(4-Methoxyphenoxy)benzylamine hydrochloride have not been fully investigated.[7] However, based on its chemical class, the following effects are anticipated:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Corrosion/Irritation: Expected to be corrosive or a severe irritant, causing chemical burns.[4][5][9]

  • Eye Damage/Irritation: Poses a high risk of serious and potentially irreversible eye damage.[5][17][18]

  • Sensitization: Skin sensitization is possible with repeated contact.[17]

  • Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, or OSHA.[17][19]

  • Mutagenicity: No data available.[3]

References

  • SAFETY DATA SHEET. AFG Bioscience LLC. [Link]

  • Safety Data Sheet. MP Biomedicals. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • material safety data sheet. Capot Chemical. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • 2,3-DIMETHYL-2-BUTENE. Gelest, Inc.[Link]

  • 2,4-Dimethoxybenzylamine hydrochloride. PubChem. [Link]

Sources

Foundational

Predictive DMPK Framework: Metabolic Stability of Methoxyphenoxy Benzylamine Scaffolds

Executive Summary This technical guide provides a rigorous framework for predicting and optimizing the metabolic stability of methoxyphenoxy benzylamine scaffolds. Common in norepinephrine reuptake inhibitors (e.g., Atom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for predicting and optimizing the metabolic stability of methoxyphenoxy benzylamine scaffolds. Common in norepinephrine reuptake inhibitors (e.g., Atomoxetine, Nisoxetine), this structural class is characterized by high lipophilicity and basicity, making it a frequent substrate for CYP2D6 .

This guide moves beyond generic ADME protocols, focusing on the specific liabilities of the ether linkage and the benzylamine core. It integrates in silico site-of-metabolism (SOM) prediction with validated in vitro microsomal assays to drive medicinal chemistry decisions.

Part 1: Structural Analysis & Metabolic Liability

The methoxyphenoxy benzylamine scaffold presents three distinct "soft spots" for oxidative metabolism. Understanding these is the prerequisite for accurate prediction.

The Pharmacophore & Liabilities

The scaffold consists of a secondary amine (benzylamine) linked via a chiral center to a phenoxy ring substituted with a methoxy group.

Structural RegionPrimary Metabolic LiabilityMechanismEnzyme Dominance
Aromatic Ring (Phenoxy) Aromatic Hydroxylation Electrophilic attack on the electron-rich ring (activated by the methoxy group).CYP2D6 (Major)
Methoxy Group O-Dealkylation Hydrogen abstraction from the methyl group

hemiacetal formation

collapse to phenol.
CYP2D6 / CYP2C19
Benzylamine Nitrogen N-Dealkylation

-carbon hydroxylation

carbinolamine

cleavage.
CYP2C19 / CYP3A4

Case Study: Atomoxetine In Atomoxetine, the primary clearance pathway is not N-dealkylation, but rather 4-hydroxylation of the phenyl ring, mediated almost exclusively by CYP2D6. This makes the drug's pharmacokinetics highly sensitive to genetic polymorphisms (Poor Metabolizers vs. Extensive Metabolizers).

Part 2: In Silico Prediction Framework

Before synthesis, computational tools must be used to rank analogs based on metabolic stability. We utilize a consensus approach combining Reactivity-Based and Ligand-Based methods.

Reactivity-Based Prediction (SMARTCyp)

SMARTCyp is the preferred tool for this scaffold because it calculates the activation energy (


) for CYP450-mediated hydrogen abstraction using Density Functional Theory (DFT) pre-calculations.
  • Why it works here: The methoxy group is an "activating" ortho/para director. SMARTCyp accurately predicts that the para-position relative to the methoxy group has the lowest

    
     for hydroxylation.
    
  • Protocol:

    • Input 2D SMILES of the candidate.

    • Run SMARTCyp (Standard Mode).

    • Filter: Discard analogs where the predicted SOM Score < 50 (indicating extremely low activation energy/high instability) unless that site is blocked.

Machine Learning Prediction (FAME/StarDrop)

While SMARTCyp predicts where metabolism happens, ML models (like FAME 3) predict how fast (Intrinsic Clearance,


).
  • Application: Train the model on a local dataset of benzylamines to correct for the specific lipophilicity profile (

    
    ) of this scaffold.
    
Visualization of Metabolic Logic

The following diagram illustrates the decision tree for identifying metabolic soft spots in this specific scaffold.

MetabolicLogic Scaffold Methoxyphenoxy Benzylamine CYP2D6 CYP2D6 (Binding Pocket) Scaffold->CYP2D6 High Affinity (Basic Amine) CYP2C19 CYP2C19 (Secondary) Scaffold->CYP2C19 Low Affinity AromOH Aromatic Hydroxylation (Para-position) CYP2D6->AromOH Major Pathway (Activated Ring) ODealk O-Demethylation (Methoxy) CYP2D6->ODealk Minor Pathway NDealk N-Demethylation (Amine) CYP2C19->NDealk Minor Pathway Clearance High Clearance (Genotype Dependent) AromOH->Clearance

Caption: Metabolic fate of methoxyphenoxy benzylamines. Note the dominance of CYP2D6-mediated aromatic hydroxylation over dealkylation pathways.

Part 3: In Vitro Validation Protocols

Predictions must be validated using a Microsomal Stability Assay . For this scaffold, specific attention to cofactor regeneration and specific inhibitors is required.

Protocol: High-Throughput Microsomal Stability (HT-MS)

Objective: Determine


 and 

(intrinsic clearance).

Reagents:

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL). Note: Ensure donor pool >50 to average out CYP2D6 polymorphisms.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor System: NADPH regenerating system (G6P, G6PDH, NADP+).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Propranolol).

Step-by-Step Workflow:

  • Pre-Incubation:

    • Mix

      
       Buffer + 
      
      
      
      Microsomes +
      
      
      Test Compound (
      
      
      final conc).
    • Incubate at 37°C for 5 minutes. Reason: To equilibrate temperature and allow enzyme-substrate binding.

  • Reaction Initiation:

    • Add

      
       of pre-warmed NADPH regenerating system.
      
    • Total Volume:

      
      .
      
  • Sampling:

    • At

      
       min, remove 
      
      
      
      aliquots.
    • Immediately dispense into

      
       Stop Solution (ACN).
      
  • Processing:

    • Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.

    • Collect supernatant for LC-MS/MS analysis.

Data Analysis: Calculate the slope (


) of 

vs. time.

Critical Control: Phenotyping

Since CYP2D6 is the major liability, run a parallel incubation with Quinidine (a potent CYP2D6 inhibitor).

  • Interpretation: If

    
     drops by >80% with Quinidine, the molecule is a "CYP2D6 Victim." This is a red flag for clinical development due to pharmacogenetic variability.
    

Part 4: Optimization Strategies

If the in vitro assay confirms high instability (


), apply the following medicinal chemistry strategies:
Deuteration (The "Heavy Atom" Effect)

Replace hydrogen atoms at the metabolic soft spot with deuterium (


).
  • Target: The methoxy group (

    
    ).
    
  • Mechanism: The C-D bond is stronger than the C-H bond, increasing the activation energy for hydrogen abstraction (Primary Kinetic Isotope Effect).

  • Expected Result: Reduced O-demethylation rates without altering binding affinity.

Fluorine Blockade
  • Target: The para-position of the phenoxy ring.

  • Mechanism: Fluorine is metabolically stable and electron-withdrawing. It blocks the primary site of aromatic hydroxylation and deactivates the ring.

  • Trade-off: Monitor

    
    ; fluorine increases lipophilicity, which might increase non-specific binding.
    
Integrated Optimization Workflow

OptimizationCycle Start Lead Candidate (Methoxyphenoxy Benzylamine) InSilico In Silico Screen (SMARTCyp) Start->InSilico Assay Microsomal Stability (HLM + Quinidine) InSilico->Assay Decision Is CL_int < 10 uL/min/mg? Assay->Decision Deuteration Strategy A: Deuterate Methoxy Group (-OCD3) Decision->Deuteration No (O-Dealkylation) Fluorination Strategy B: Fluorinate Para-Position (Block Hydroxylation) Decision->Fluorination No (Aromatic OH) ScaffoldHop Strategy C: Scaffold Hop (Replace Phenyl with Pyridyl) Decision->ScaffoldHop No (High Lipophilicity) Success Candidate Selection (Stable Lead) Decision->Success Yes Deuteration->InSilico Fluorination->InSilico ScaffoldHop->InSilico

Caption: Iterative optimization cycle. Metabolic data feeds back into structural design to block specific soft spots.

References

  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism."[1][2][3] ACS Medicinal Chemistry Letters.

  • Sauer, J. M., et al. (2005). "Atomoxetine Hydrochloride: Clinical Drug-Drug Interaction Prediction and Outcome." Journal of Pharmacology and Experimental Therapeutics.

  • U.S. Food and Drug Administration (FDA). (2020).[4] "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry."

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability Protocols).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 2-(4-Methoxyphenoxy)benzylamine HCl

Introduction 2-(4-Methoxyphenoxy)benzylamine and its hydrochloride salt are valuable chemical intermediates in the fields of medicinal chemistry and drug development.[1] The molecule's diaryl ether scaffold is a common m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methoxyphenoxy)benzylamine and its hydrochloride salt are valuable chemical intermediates in the fields of medicinal chemistry and drug development.[1] The molecule's diaryl ether scaffold is a common motif in biologically active compounds, and the primary amine provides a versatile handle for further chemical modification. Its role as a building block in the synthesis of novel therapeutic agents, particularly for neurological disorders, has been noted.[1] The hydrochloride salt form is often preferred for its improved stability, crystallinity, and solubility in aqueous media, which are advantageous properties for handling, formulation, and biological testing.

This document provides a comprehensive, two-part protocol for the synthesis of 2-(4-Methoxyphenoxy)benzylamine HCl. The synthetic strategy involves an initial copper-catalyzed Ullmann condensation to form the diaryl ether intermediate, 2-(4-methoxyphenoxy)benzonitrile, followed by the reduction of the nitrile to the primary amine and subsequent conversion to the final hydrochloride salt.

Synthetic Strategy Overview

The synthesis is accomplished via a two-step reaction sequence. The first step is a copper-catalyzed C-O cross-coupling reaction, and the second is a chemical reduction.

Synthetic_Workflow Start 2-Chlorobenzonitrile + 4-Methoxyphenol Intermediate 2-(4-Methoxyphenoxy)benzonitrile Start->Intermediate Ullmann Condensation (CuI, Base) Product_FreeBase 2-(4-Methoxyphenoxy)benzylamine Intermediate->Product_FreeBase Reduction (e.g., LiAlH4) Final_Product 2-(4-Methoxyphenoxy)benzylamine HCl Product_FreeBase->Final_Product Salt Formation (HCl)

Caption: Overall workflow for the synthesis of 2-(4-Methoxyphenoxy)benzylamine HCl.

Part A: Synthesis of 2-(4-Methoxyphenoxy)benzonitrile

Principle and Rationale

This step involves the formation of the diaryl ether bond via an Ullmann condensation reaction.[2][3] This copper-promoted nucleophilic aromatic substitution couples an aryl halide (2-chlorobenzonitrile) with a phenol (4-methoxyphenol).[2] Traditional Ullmann conditions often require harsh conditions, such as high temperatures.[2][4] Modern modifications, however, utilize soluble copper(I) salts and ligands to facilitate the reaction under milder conditions, improving yields and functional group tolerance.[4][5] A base is required to deprotonate the phenol, generating the phenoxide nucleophile. A high-boiling polar aprotic solvent is used to ensure all reagents remain in solution at the required reaction temperature.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-ChlorobenzonitrileReagent grade, ≥98%Sigma-Aldrich
4-MethoxyphenolReagent grade, ≥99%Sigma-Aldrich
Copper(I) Iodide (CuI)≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
TolueneACS gradeFisher Scientific
Ethyl AcetateACS gradeFisher Scientific
Brine (Saturated NaCl(aq))-Lab-prepared
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Round-bottom flask with reflux condenser-VWR
Magnetic stirrer with heating mantle-IKA
Inert atmosphere setup (Nitrogen or Argon)-Airgas
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzonitrile (1.0 eq), 4-methoxyphenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The typical concentration is 0.5 M with respect to the limiting reagent, 2-chlorobenzonitrile.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-(4-methoxyphenoxy)benzonitrile as a solid.

Part B: Reduction and Salt Formation

Principle and Rationale

This part details the conversion of the nitrile functional group into a primary amine, followed by its conversion to the hydrochloride salt.

Nitrile Reduction: The reduction of a nitrile to a primary amine requires a potent reducing agent.[6] Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that effectively reduces nitriles to primary amines.[7][8][9] The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbon atom of the nitrile.[8][9] An aqueous workup is necessary to quench the excess LiAlH₄ and to protonate the resulting amino-aluminate complex to yield the free amine.[7]

Alternatively, catalytic hydrogenation using catalysts like Raney Nickel can be employed, which is often considered a greener and more scalable method.[6][10] However, this may require specialized high-pressure equipment.

HCl Salt Formation: The purified free amine is an oily or solid substance that can be difficult to handle and may be unstable upon long-term storage. Conversion to its hydrochloride salt is achieved by reacting the amine with hydrochloric acid.[11] The lone pair of electrons on the amine's nitrogen atom acts as a base, accepting a proton from HCl.[11] This forms an ammonium salt, which is typically a crystalline, non-hygroscopic solid, making it easier to handle, weigh, and store.[11] Using a solution of HCl in an organic solvent like diethyl ether or dioxane allows for the precipitation of the salt, facilitating its isolation.[12]

Reduction_and_Salt_Formation cluster_reduction Step 1: Reduction cluster_salt Step 2: Salt Formation Intermediate 2-(4-Methoxyphenoxy)benzonitrile in dry THF LAH_Addition Add to LiAlH4 suspension (0 °C to RT) Intermediate->LAH_Addition Quench Aqueous Work-up (Fieser method) LAH_Addition->Quench Product_FreeBase Isolate Free Amine Quench->Product_FreeBase Amine_Solution Free Amine in dry Ether/DCM Product_FreeBase->Amine_Solution Purification HCl_Addition Add HCl in Ether/Dioxane (dropwise at 0 °C) Amine_Solution->HCl_Addition Precipitation Precipitate Forms HCl_Addition->Precipitation Isolation Filter and Dry Precipitation->Isolation Final_Product 2-(4-Methoxyphenoxy)benzylamine HCl Isolation->Final_Product

Caption: Workflow for the reduction of the nitrile and subsequent HCl salt formation.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-(4-Methoxyphenoxy)benzonitrileFrom Part A-
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THF or powderSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Fisher Scientific
Hydrochloric Acid2.0 M solution in Et₂O or conc. aq.Sigma-Aldrich
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ACS gradeVWR
Celite®-MilliporeSigma
Three-neck round-bottom flask-VWR
Addition funnel-VWR
Buchner funnel and filter flask-VWR
Detailed Experimental Protocol: Reduction
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a magnetic stir bar and suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-(4-methoxyphenoxy)benzonitrile (1.0 eq) in anhydrous THF and add it to the LiAlH₄ suspension dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Work-up):

    • Cool the reaction mixture back down to 0 °C.

    • CAUTION: The following steps are highly exothermic and release hydrogen gas. Perform slowly and with extreme care in a well-ventilated fume hood.

    • Sequentially and dropwise, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • A granular white precipitate of aluminum salts should form.

  • Isolation:

    • Stir the resulting slurry vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite® in a Buchner funnel, washing the filter cake thoroughly with ethyl acetate or THF.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(4-methoxyphenoxy)benzylamine as an oil or solid.

Detailed Experimental Protocol: HCl Salt Formation
  • Dissolution: Dissolve the crude or purified free amine in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • Precipitation: Cool the solution to 0 °C. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt will form immediately.[13]

  • Isolation: Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any non-salt impurities.

  • Drying: Dry the resulting white solid under high vacuum to yield pure 2-(4-Methoxyphenoxy)benzylamine HCl.

Summary of Reaction Conditions

StepKey ReagentsSolventTemperatureTimeTypical Yield
A: Ullmann Condensation 2-Cl-PhCN, 4-MeO-PhOH, CuI, K₂CO₃DMF120-140 °C12-24 h60-80%
B1: Nitrile Reduction 2-(4-MeOPhO)PhCN, LiAlH₄THF0 °C to RT4-6 h85-95%
B2: HCl Salt Formation 2-(4-MeOPhO)Ph-CH₂NH₂, HCl in Et₂OEt₂O0 °C30 min>95%

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, water-sensitive, and flammable solid.[14][15] It reacts violently with water and protic solvents to release flammable hydrogen gas.[15][16] All manipulations must be performed under a dry, inert atmosphere.[15][17] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[14][15][18] A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[15][18] Do not use water or CO₂ extinguishers on a LiAlH₄ fire.[15]

  • Raney Nickel: If used as an alternative reducing agent, Raney Nickel is pyrophoric when dry and may ignite spontaneously in air.[19][20] It is typically supplied and handled as a slurry in water.[19][21] Do not allow the filter cake to dry during filtration.[21]

  • Solvents: Anhydrous solvents like THF and diethyl ether can form explosive peroxides upon storage and exposure to air. Use freshly opened bottles or test for peroxides before use. Both are highly flammable. All heating should be conducted using heating mantles or oil baths; open flames are prohibited.

  • General Precautions: All procedures should be carried out in a well-ventilated chemical fume hood. Wear appropriate PPE at all times.

References

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • LITHIUM ALUMINUM HYDRIDE, pellets. Gelest, Inc. Available at: [Link]

  • Nitrile reduction. Wikipedia. Available at: [Link]

  • Lithium Aluminum Hydride. Princeton University Environmental Health and Safety. Available at: [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal. Available at: [Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Available at: [Link]

  • Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Safety Slide: Raney Nickel. University of Rochester. Available at: [Link]

  • Standard Operating Procedure: Weighing and Working with Raney Nickel. Chamberland Lab, University of Nevada, Reno. Available at: [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]

  • Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. New Jersey Department of Health. Available at: [Link]

  • Raney nickel. Wikipedia. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Hazardous Substance Fact Sheet: Raney Nickel. New Jersey Department of Health. Available at: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters. Available at: [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. Available at: [Link]

  • Raney Nickel Catalyst. Organic Syntheses. Available at: [Link]

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. ResearchGate. Available at: [Link]

  • 2-(4-Methoxyphenoxy)Benzylamine Hydrochloride. Chem-Impex International. Available at: [Link]

  • A method of synthesis primary amine hydrochloride. Google Patents.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry. Available at: [Link]

  • Only one nitrile reduced to amine with LiAlH4. Reddit. Available at: [Link]

  • Converting Amine Sulfate into Amine Hydrochloride?. Sciencemadness Discussion Board. Available at: [Link]

  • Method for preparing an amine hydrochloride suspension. Google Patents.
  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Supporting Information for "Supramolecular Copolymers: A Modular Approach towards Functional Nanostructures". Max Planck Institute for Polymer Research. Available at: [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available at: [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

  • Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications (RSC Publishing). Available at: [Link]

  • p-NITROBENZONITRILE. Organic Syntheses. Available at: [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research. Available at: [Link]

  • Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. Available at: [Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal. Available at: [Link]

  • How to purify Benzylamine?. Reddit. Available at: [Link]

  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. Google Patents.

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Application

Application Notes and Protocols for 2-(4-Methoxyphenoxy)benzylamine Hydrochloride

A Versatile Scaffolding Block for Advanced Chemical Synthesis Introduction: Unveiling a Privileged Structural Motif 2-(4-Methoxyphenoxy)benzylamine hydrochloride has emerged as a chemical building block of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffolding Block for Advanced Chemical Synthesis

Introduction: Unveiling a Privileged Structural Motif

2-(4-Methoxyphenoxy)benzylamine hydrochloride has emerged as a chemical building block of significant interest for researchers in pharmaceutical development, materials science, and biochemical research.[1] Its unique molecular architecture, which combines a reactive primary benzylamine with a diaryl ether linkage, presents a versatile scaffold for constructing complex molecular targets. The presence of the methoxyphenoxy group can enhance physicochemical properties such as solubility and bioavailability in drug candidates, while the benzylamine moiety serves as a key handle for a wide array of chemical transformations.[1]

This document serves as a comprehensive guide to the practical application of 2-(4-Methoxyphenoxy)benzylamine hydrochloride. It provides not only detailed experimental protocols but also the underlying scientific rationale, empowering researchers to leverage this building block to its full potential in their synthetic endeavors. The applications for this compound are broad, ranging from its use as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, to its role in biochemical studies of receptor interactions.[1]

Compound Profile and Safety Mandates

A thorough understanding of the compound's properties and safety requirements is a prerequisite for its effective and safe use in any laboratory setting.

Physicochemical Data
PropertyValueSource(s)
CAS Number 1171721-42-8[1]
Molecular Formula C₁₄H₁₅NO₂・HCl[1]
Molecular Weight 265.74 g/mol [1]
Appearance Solid, Crystal - Powder[2]
Melting Point 255°C[2]
Solubility Soluble in water and alcohol.[1][3]
Storage Conditions Store at 0-8°C in a dry, well-ventilated place. Keep container tightly closed.[1]
Critical Safety and Handling Protocols

2-(4-Methoxyphenoxy)benzylamine hydrochloride and related benzylamines are classified as hazardous substances and must be handled with appropriate precautions.

  • Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[2][4] Causes severe skin burns and eye damage.[4][5]

  • Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves (inspected prior to use), tightly fitting safety goggles, a face shield, and a lab coat is required.[4][5] All handling should be performed in a certified chemical fume hood to avoid inhalation.[2]

  • Handling Procedures: Avoid generating dust.[2] Wash hands and face thoroughly after handling.[2][4] Containers must be carefully resealed after use and kept upright.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents. Benzylamines, in general, react exothermically with acids and can be incompatible with isocyanates, peroxides, and acid halides.[6]

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and immediately call a poison center or doctor.[4][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[4][5]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2][5]

Core Synthetic Applications & Methodologies

The primary amine of 2-(4-Methoxyphenoxy)benzylamine serves as the principal site of reactivity, allowing for its elaboration into a variety of important functional groups. Its hydrochloride salt form ensures stability and enhances shelf-life; however, it must typically be converted to the free base form in situ or prior to reaction by treatment with a suitable base.

Diagram: Synthetic Utility Overview

The following diagram illustrates the central role of 2-(4-Methoxyphenoxy)benzylamine as a precursor to several key chemical functionalities.

G cluster_0 Key Transformations main 2-(4-Methoxyphenoxy)benzylamine (Free Base) amide Amides main->amide sulfonamide Sulfonamides main->sulfonamide sec_amine Secondary Amines (N-Alkylation) main->sec_amine red_amine Substituted Amines (Reductive Amination) main->red_amine reagent1 R-COCl or R-COOH, Coupling Agent reagent1->amide reagent2 R-SO₂Cl, Base reagent2->sulfonamide reagent3 R-X, Base reagent3->sec_amine reagent4 R₁R₂C=O, [H] reagent4->red_amine

Caption: Synthetic pathways from 2-(4-Methoxyphenoxy)benzylamine.

Protocol 1: Synthesis of N-Substituted Amides via Acylation

Amide bond formation is a cornerstone of medicinal chemistry. This protocol details the coupling of the title compound with a carboxylic acid using a standard coupling agent.

Rationale: The primary amine acts as a nucleophile, attacking the activated carboxylic acid (or a more reactive acyl chloride). A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of the starting material and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

Materials & Reagents:

  • 2-(4-Methoxyphenoxy)benzylamine hydrochloride

  • Carboxylic acid of interest (e.g., propionic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling agent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(4-Methoxyphenoxy)benzylamine hydrochloride (1.0 eq).

  • Dissolve the solid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Add the carboxylic acid (1.1 eq) to the solution.

  • Add the coupling agent, HATU (1.2 eq).

  • Cool the mixture to 0°C using an ice-water bath.

  • Slowly add TEA or DIPEA (2.5 eq) dropwise to the stirred solution. The addition of base is crucial to first generate the free amine from the hydrochloride salt.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Synthesis of N-Substituted Sulfonamides

Sulfonamides are another critical functional group in pharmaceuticals. This protocol is adapted from a standard procedure for the synthesis of N-benzyl sulfonamides.[7]

Rationale: The free amine, generated in situ, readily reacts with an electrophilic sulfonyl chloride. The base scavenges the HCl produced, preventing the protonation of the starting amine and ensuring the reaction proceeds to completion.[7]

Materials & Reagents:

  • 2-(4-Methoxyphenoxy)benzylamine hydrochloride

  • Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Charge a two-necked, round-bottomed flask with 2-(4-Methoxyphenoxy)benzylamine hydrochloride (1.0 eq) and anhydrous DCM (to 0.2 M).

  • Add triethylamine (2.2 eq) to the suspension. Stir for 10 minutes to generate the free amine.

  • Cool the mixture in an ice-water bath (0°C).

  • Add the sulfonyl chloride (1.05 eq) portion-wise over 5 minutes, ensuring the internal temperature remains below 5°C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring by TLC.[7]

  • Work-up: Quench the reaction by adding 1 M HCl.[7] Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: The crude sulfonamide can be purified by recrystallization (e.g., from ethyl acetate/hexane) or by flash column chromatography.

Diagram: N-Sulfonylation Workflow

G cluster_workflow N-Sulfonylation Protocol start 1. Dissolve Amine HCl & Add Base (TEA) in DCM step2 2. Cool to 0°C start->step2 step3 3. Add Sulfonyl Chloride step2->step3 step4 4. Warm to RT & Stir step3->step4 step5 5. Quench (HCl), Extract & Dry step4->step5 end_node 6. Purify Product (Chromatography) step5->end_node

Caption: Step-by-step workflow for sulfonamide synthesis.

Broader Context and Therapeutic Potential

The structural motifs accessible from 2-(4-Methoxyphenoxy)benzylamine are prevalent in a range of biologically active molecules. For instance, related methoxybenzylamines are key intermediates in the synthesis of drugs like the cardiac depressant Meobentine and the PDE-5 inhibitor avanafil.[8][9] Furthermore, diaryl ether structures are common in molecules with anti-inflammatory properties.[10][11] The stability and ease of synthesis make this building block a valuable asset for constructing libraries of novel compounds for high-throughput screening in drug discovery campaigns.[1]

References

  • Synthesis of 2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholine hydrochloride.
  • 2-Methoxybenzylamine. PubChem, National Center for Biotechnology Information. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Synthesis method of 2, 4-dimethoxybenzylamine.
  • 2,4-Dimethoxybenzylamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research. [Link]

  • What are the side effects of Methoxyphenamine Hydrochloride? Patsnap Synapse. [Link]

  • The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. DU Organics. [Link]

  • Method for synthesizing methoxyphenamine hydrochloride.
  • 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]

  • beta-m-methoxyphenylpropyl benzylamine.
  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed, National Center for Biotechnology Information. [Link]

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Method

preparation of amide derivatives from 2-(4-Methoxyphenoxy)benzylamine HCl

Application Note & Protocol Guide Strategic Synthesis of Novel Amide Derivatives from 2-(4-Methoxyphenoxy)benzylamine HCl: A Guide for Researchers Abstract This document provides a comprehensive guide for the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Strategic Synthesis of Novel Amide Derivatives from 2-(4-Methoxyphenoxy)benzylamine HCl: A Guide for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of amide derivatives from the starting material 2-(4-methoxyphenoxy)benzylamine hydrochloride. Amide bond formation is a cornerstone of medicinal chemistry and drug development, and the unique structural motif of the starting material offers a versatile scaffold for creating novel compounds with potential therapeutic applications. This guide details various synthetic strategies, provides step-by-step protocols, and explains the underlying chemical principles to empower researchers in their drug discovery endeavors. The protocols have been designed to be robust and reproducible, incorporating best practices for reaction setup, monitoring, workup, and purification.

Introduction: The Significance of the 2-(4-Methoxyphenoxy)benzylamine Scaffold

The 2-(4-methoxyphenoxy)benzylamine moiety represents a privileged scaffold in medicinal chemistry. The diaryl ether linkage provides a combination of rigidity and conformational flexibility, which can be advantageous for binding to biological targets. The primary amine group serves as a key functional handle for the introduction of diverse acyl groups, allowing for the systematic exploration of structure-activity relationships (SAR). The methoxy group can influence the compound's pharmacokinetic properties, such as metabolic stability and solubility. The hydrochloride salt form of the starting material enhances its stability and ease of handling.

The amide bond is a fundamental linkage in countless biologically active molecules, including peptides, natural products, and synthetic drugs. Its stability and ability to participate in hydrogen bonding make it a critical pharmacophore. The synthesis of amide derivatives from 2-(4-methoxyphenoxy)benzylamine allows for the creation of compound libraries with a wide range of chemical and physical properties, which can be screened for various biological activities.

Synthetic Strategies for Amide Bond Formation

The formation of an amide bond from an amine and a carboxylic acid is a condensation reaction that requires the activation of the carboxylic acid. Several reliable methods have been developed for this purpose, each with its own advantages and substrate scope.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used reagents for activating carboxylic acids. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the amine.

To suppress side reactions, such as the formation of N-acylurea byproducts and racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions.

Carbodiimide_Coupling Carbodiimide-Mediated Amide Synthesis RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea Amide Amide Product O_Acylisourea->Amide + Amine O_Acylisourea->Urea Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt Amine 2-(4-Methoxyphenoxy)benzylamine HOBt HOBt (Additive) Active_Ester->Amide + Amine

Caption: Carbodiimide-mediated amide synthesis workflow.

Activated Ester Approach

Alternatively, the carboxylic acid can be pre-activated as an isolable activated ester, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester. These esters are stable enough to be purified and stored, and they react cleanly with amines to form the desired amide. This method is particularly useful when the carboxylic acid is precious or when the coupling reaction requires stringent control.

Acyl Chloride Method

The reaction of an amine with an acyl chloride is a classic and highly efficient method for amide synthesis. Acyl chlorides are very reactive, and the reaction often proceeds rapidly at room temperature. A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid that is formed as a byproduct. However, the high reactivity of acyl chlorides can be a disadvantage when working with sensitive substrates.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Considerations
  • Starting Material: 2-(4-Methoxyphenoxy)benzylamine HCl must be neutralized before use. This can be achieved by adding one equivalent of a base, such as triethylamine or by aqueous workup.

  • Solvents: Anhydrous solvents, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF), are recommended to prevent hydrolysis of activated intermediates.

  • Inert Atmosphere: For sensitive reactions, it is advisable to work under an inert atmosphere of nitrogen or argon to exclude moisture and oxygen.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a general and robust method suitable for a wide range of carboxylic acids.

Materials:

  • 2-(4-Methoxyphenoxy)benzylamine HCl

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Neutralization of Amine: In a round-bottom flask, dissolve 2-(4-methoxyphenoxy)benzylamine HCl (1.0 eq) in DCM. Add TEA (1.1 eq) and stir for 10 minutes at room temperature.

  • Reaction Setup: To the solution of the free amine, add the carboxylic acid (1.0-1.2 eq) and HOBt (1.2 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol_Workflow EDC/HOBt Coupling Protocol Workflow Start Start Neutralize 1. Neutralize Amine HCl with TEA in DCM Start->Neutralize Add_Reagents 2. Add Carboxylic Acid and HOBt Neutralize->Add_Reagents Cool 3. Cool to 0 °C Add_Reagents->Cool Add_EDC 4. Add EDC Portion-wise Cool->Add_EDC React 5. Stir Overnight at Room Temperature Add_EDC->React Monitor 6. Monitor by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup 7. Aqueous Workup Monitor->Workup Reaction Complete Purify 8. Column Chromatography Workup->Purify Product Final Amide Product Purify->Product

Caption: Step-by-step workflow for EDC/HOBt mediated coupling.

Protocol 2: Acyl Chloride Method

This method is suitable for robust carboxylic acids that can be readily converted to their acyl chlorides.

Materials:

  • 2-(4-Methoxyphenoxy)benzylamine HCl

  • Acyl chloride of interest

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Neutralization and Amine Solution: In a round-bottom flask, dissolve 2-(4-methoxyphenoxy)benzylamine HCl (1.0 eq) in DCM. Add TEA (2.2 eq) to neutralize the HCl salt and to act as a scavenger for the HCl generated during the reaction.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.0-1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Interpretation and Characterization

The successful synthesis of the amide derivative should be confirmed by a combination of spectroscopic techniques:

Technique Expected Observations
¹H NMR Appearance of a new amide N-H proton signal (typically a broad singlet or a triplet depending on the adjacent protons), and characteristic signals for the newly introduced acyl group.
¹³C NMR Appearance of a new carbonyl carbon signal for the amide group (typically in the range of 165-175 ppm).
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the desired product.
Infrared (IR) Spectroscopy Appearance of a strong C=O stretching vibration for the amide carbonyl group (typically around 1630-1680 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹).

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction, hydrolysis of activated intermediate, side reactions.Ensure anhydrous conditions, use fresh reagents, consider a different coupling reagent or solvent.
Formation of N-acylurea Byproduct (with EDC) Rearrangement of the O-acylisourea intermediate.Ensure the use of HOBt or HOAt as an additive.
Starting Material Unreacted Insufficient activation of the carboxylic acid, steric hindrance.Increase the amount of coupling reagent, increase reaction time or temperature, switch to a more powerful coupling reagent (e.g., HATU, HBTU).
Difficult Purification Close polarity of the product and byproducts.Optimize the eluent system for column chromatography, consider alternative purification techniques like preparative HPLC.

Conclusion

The synthesis of amide derivatives from 2-(4-methoxyphenoxy)benzylamine HCl is a versatile and powerful strategy for the generation of novel chemical entities for drug discovery. By understanding the principles of amide bond formation and carefully selecting the appropriate synthetic method, researchers can efficiently create diverse libraries of compounds for biological evaluation. The protocols provided in this guide offer a solid foundation for these synthetic endeavors.

References

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Amide Bond Formation and Peptide Coupling. Organic Process Research & Development, American Chemical Society. [Link]

  • The impact of amide bond formation in drug discovery. Expert Opinion on Drug Discovery, Taylor & Francis Online. [Link]

Application

scaling up synthesis of 2-(4-Methoxyphenoxy)benzylamine hydrochloride

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-(4-Methoxyphenoxy)benzylamine hydrochloride . It is designed for process chemists and researchers requiring kilogram-scale producti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-(4-Methoxyphenoxy)benzylamine hydrochloride . It is designed for process chemists and researchers requiring kilogram-scale production with high purity (>98%).[1]

Strategic Overview

The synthesis of 2-(4-Methoxyphenoxy)benzylamine hydrochloride (CAS: 1171721-42-8 for the salt form) presents specific scale-up challenges, primarily concerning the management of exothermic steps and the suppression of secondary amine by-products during reduction.[1]

While reductive amination of the corresponding aldehyde is a viable academic route, catalytic hydrogenation of the nitrile precursor is preferred for industrial scale-up.[1] This route avoids the instability associated with benzaldehydes and utilizes Nucleophilic Aromatic Substitution (SNAr) on 2-fluorobenzonitrile, a reaction that benefits from the electron-withdrawing nitrile group, ensuring high yields and atom economy.[1]

Process Safety & Quality Critical to Quality (CTQs)
  • Exotherm Control: The SNAr coupling is highly exothermic.[1] Controlled addition and thermal monitoring are mandatory.[1]

  • Impurity Management: Reduction of nitriles often yields secondary amines (dimers).[1] The use of ammonia-saturated methanol during hydrogenation is a critical control point to suppress this side reaction.[1]

  • Genotoxic Impurities (GTIs): Careful stoichiometry is required to ensure complete consumption of alkylating agents or active halides, although this route minimizes their use compared to alkyl halide alkylations.[1]

Part 1: Retrosynthetic Analysis & Pathway

The synthesis is broken down into two primary chemical steps followed by salt formation.[1]

SyntheticRoute SM1 2-Fluorobenzonitrile (Starting Material 1) INT 2-(4-Methoxyphenoxy)benzonitrile (Intermediate) SM1->INT Step 1: SNAr Coupling K2CO3, DMF, 90°C SM2 4-Methoxyphenol (Starting Material 2) SM2->INT PROD_FB Free Amine (In-situ) INT->PROD_FB Step 2: Hydrogenation H2, Raney Ni, NH3/MeOH FINAL 2-(4-Methoxyphenoxy)benzylamine HCl (Final Product) PROD_FB->FINAL Step 3: Salt Formation HCl/IPA, Crystallization

Figure 1: Synthetic pathway utilizing SNAr coupling followed by nitrile reduction.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Methoxyphenoxy)benzonitrile

This step utilizes the activation of the fluorine atom by the ortho-cyano group to facilitate displacement by the phenoxide.[1]

  • Reagents:

    • 2-Fluorobenzonitrile (1.0 equiv)[1]

    • 4-Methoxyphenol (1.05 equiv)[1]

    • Potassium Carbonate (K2CO3), granular (1.5 equiv)

    • Solvent: N,N-Dimethylformamide (DMF) or NMP (5 vol)

  • Protocol:

    • Charge a reactor with DMF (5 vol) and 4-Methoxyphenol (1.05 equiv). Stir until dissolved.

    • Add K2CO3 (1.5 equiv) in portions. Note: Mild exotherm.

    • Heat the slurry to 40°C.

    • Dose 2-Fluorobenzonitrile (1.0 equiv) slowly over 60 minutes.

    • Ramp temperature to 90–100°C and hold for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC for consumption of 2-Fluorobenzonitrile (<0.5%).

    • Workup: Cool to 20°C. Quench into water (15 vol) with vigorous stirring. The product should precipitate as a solid.[1]

    • Isolation: Filter the solid. Wash with water (3 x 2 vol) to remove residual DMF and inorganic salts.[1]

    • Drying: Vacuum dry at 45°C.

    • Target Yield: 90–95%

    • Appearance: Off-white to pale yellow solid.[1]

Step 2: Catalytic Hydrogenation to Free Amine

Nitrile reduction is sensitive.[1] Without ammonia, the primary amine product reacts with the intermediate imine, forming a secondary amine dimer.[1]

  • Reagents:

    • 2-(4-Methoxyphenoxy)benzonitrile (Intermediate)[1]

    • Catalyst: Raney Nickel (approx. 10-20 wt% loading, water-wet)[1]

    • Solvent: 7N Ammonia in Methanol (10 vol)

    • Hydrogen (H2) pressure: 5–10 bar

  • Protocol:

    • Safety Check: Raney Nickel is pyrophoric.[1] Handle under inert atmosphere (Nitrogen/Argon) at all times.[1]

    • Charge the autoclave with the Intermediate and Methanol.

    • Add Raney Nickel catalyst (as a slurry in methanol).

    • Add Ammonia solution (critical for selectivity).

    • Pressurize with H2 to 5 bar and purge (3 cycles). Finally, pressurize to 10 bar.

    • Heat to 40–50°C with high agitation (hydrogen transfer is mass-transfer limited).

    • Reaction Time: 8–12 hours.

    • IPC: Check for disappearance of nitrile and intermediate imine.

    • Filtration: Cool to RT. Filter catalyst through a Celite pad under nitrogen blanket.[1] Do not let the catalyst dry out.[1]

    • Concentration: Concentrate the filtrate under reduced pressure to remove ammonia and methanol.

Step 3: Salt Formation & Purification

Converting the crude oil to the HCl salt purifies the compound, rejecting trace non-basic impurities.[1]

  • Reagents:

    • Crude Free Amine[1]

    • Solvent: Isopropanol (IPA) or Ethanol

    • Acid: Conc.[1] HCl or HCl in IPA (1.1 equiv)

  • Protocol:

    • Dissolve the crude amine residue in IPA (5 vol).

    • Cool to 0–5°C.

    • Add HCl (1.1 equiv) dropwise.[1] Maintain temperature <10°C.

    • Crystallization: The salt should precipitate.[1] If oiling occurs, heat to reflux to dissolve, then cool slowly to induce crystallization.[1] Seed crystals may be added at 30°C.[1]

    • Filtration: Filter the white solid.

    • Wash: Wash with cold IPA (1 vol) followed by MTBE (2 vol).

    • Dry: Vacuum dry at 40°C.

Part 3: Data Summary & Analytical Controls

Key Process Parameters
ParameterSpecificationRationale
Step 1 Temp 90–100°CEnsures complete SNAr conversion; too low = slow reaction.[1]
H2 Pressure 5–10 barSufficient pressure required for nitrile reduction kinetics.[1]
Ammonia Excess (>5 eq)CRITICAL: Suppresses secondary amine dimer formation.
Water Content <0.5% in Step 2Water can deactivate catalyst or promote hydrolysis.[1]
Impurity Profile
Impurity TypeOriginControl Strategy
Dimer (Secondary Amine) Step 2 Side ReactionMaintain high NH3 concentration; High agitation.[1]
Hydrolysis Product (Amide) Step 1/2 MoistureDry solvents; anhydrous workup in Step 2.[1]
Residual Fluoride Step 1 SMAqueous washes in Step 1 workup.[1]

Part 4: Process Flow Diagram

ProcessFlow cluster_0 Step 1: Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation React1 Reactor: DMF, K2CO3 90°C, 8h Quench1 Quench: Water Precipitation React1->Quench1 Filter1 Filtration & Wash Quench1->Filter1 Hydro Autoclave: H2 (10 bar) Ra-Ni, NH3/MeOH Filter1->Hydro Dried Intermediate Filter2 Cat. Filtration (Celite) Hydro->Filter2 Conc Concentration Filter2->Conc Salt Reactor: IPA + HCl Crystallization Conc->Salt Crude Oil FinalFilter Isolation & Drying Salt->FinalFilter

Figure 2: Operational workflow for the kilogram-scale production.[1]

References

  • Nitrile Reduction Methodology: Watson, D. J. et al.[1][2] "Catalytic Hydrogenation of Nitriles to Primary Amines."[1] Organic Process Research & Development, 2010.[1] (General reference for Ra-Ni/NH3 systems).

  • SNAr Coupling: Beletskaya, I. P., & Cheprakov, A. V.[1] "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 2004.[1] (Context on ether synthesis alternatives).

  • Analogous Synthesis (Methyl Derivative): BenchChem Technical Support. "4-(4-Methylphenoxy)benzylamine hydrochloride." Link (Accessed 2024).

  • Salt Formation: Bastin, R. J. et al.[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000, 4(5), 427-435.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing Yield of 2-(4-Methoxyphenoxy)benzylamine HCl

[1] Executive Summary This guide addresses the synthesis and yield optimization of 2-(4-Methoxyphenoxy)benzylamine hydrochloride . This scaffold presents specific challenges due to the steric hindrance of the ortho-pheno...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide addresses the synthesis and yield optimization of 2-(4-Methoxyphenoxy)benzylamine hydrochloride . This scaffold presents specific challenges due to the steric hindrance of the ortho-phenoxy linkage and the electronic sensitivity of the para-methoxy group.[1]

Our technical support analysis indicates that yield loss typically occurs at two critical bottlenecks:

  • Incomplete

    
     coupling  due to electronic deactivation or poor base solubility.[2]
    
  • Inefficient Nitrile Reduction , leading to dimerization (secondary amine formation) or incomplete reduction to the imine.[2]

Module 1: The Biaryl Ether Coupling ( )

Objective: Synthesize the intermediate 2-(4-methoxyphenoxy)benzonitrile.

The Protocol

The most robust route utilizes a Nucleophilic Aromatic Substitution (


) of 2-fluorobenzonitrile with 4-methoxyphenol.[1]
  • Substrate: 2-Fluorobenzonitrile is significantly superior to the chloro-analog for

    
     due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[2]
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[2]

Optimization Parameters (Data Table)

Based on standard optimization screens for ortho-substituted diaryl ethers.

ParameterStandard ConditionOptimized ConditionTechnical Rationale
Leaving Group 2-Chlorobenzonitrile2-Fluorobenzonitrile Fluorine lowers the energy of the transition state in

, increasing rate by ~10-50x.[1][2]
Base

(1.5 eq)

(1.2 eq)
Cesium's larger cation radius improves solubility in organic solvents ("Cesium Effect"), driving completion.[2]
Temperature 120°C90°C - 100°C Lower temperature reduces nitrile hydrolysis side-reactions while maintaining rate with

-leaving group.[1][2]
Concentration 0.1 M0.5 M - 0.8 M Higher concentration favors bimolecular kinetics (

).[1][2]
Troubleshooting Q&A

Q: My reaction stalls at 60% conversion. Should I add more catalyst? A: This is likely not a catalyst issue but a surface area issue. If using


, ensure it is finely ground/micronized.[2] The reaction is heterogeneous. Switching to 

often solves this immediately due to better solubility. Also, ensure your solvent is strictly anhydrous; water competes with the phenol, hydrolyzing the nitrile to an amide.[2]

Module 2: The Nitrile Reduction

Objective: Convert the nitrile to the primary amine without demethylation.

The Protocol

Recommended Reagent: Borane-Tetrahydrofuran Complex (


) or Borane-Dimethyl Sulfide (

).[1][2] Alternative: Lithium Aluminum Hydride (

) is effective but requires stricter temperature control to prevent ether cleavage.[2]
Critical Process Parameters (CPP)
  • Stoichiometry: Use 2.5 to 3.0 equivalents of Hydride. The first equivalent coordinates to the amine product; excess is required to drive the reaction.

  • Quenching: This is the #1 source of yield loss. The boron-amine complex is stable and must be broken via acid hydrolysis (methanol/HCl) before the free amine can be isolated.[2]

Workflow Visualization

The following diagram outlines the critical decision pathways for the reduction step.

ReductionOptimization Start Start: Nitrile Reduction Reagent Select Reagent Start->Reagent LAH LiAlH4 (Ether/THF) Reagent->LAH Hard Reductant Borane BH3-THF (Recommended) Reagent->Borane Soft Reductant Process_LAH Risk: Demethylation at >40°C Risk: Al-emulsions during workup LAH->Process_LAH Process_Borane Reflux 2-4h Forms Boron-Amine Complex Borane->Process_Borane Result_Success Full Release of Amine Process_LAH->Result_Success Rochelle Salt Workup Quench Critical Step: Acid Hydrolysis Process_Borane->Quench DirectBase Direct Basic Workup Quench->DirectBase Incorrect AcidReflux MeOH + HCl Reflux (1h) Quench->AcidReflux Correct Result_Fail Low Yield (Boron trapped in organic layer) DirectBase->Result_Fail AcidReflux->Result_Success

Caption: Decision logic for Nitrile Reduction. Note that Borane reduction requires an acidic reflux step to break the N-B bond.

Troubleshooting Q&A

Q: I see a large secondary amine impurity (dimer) by LCMS. How do I stop this? A: Dimerization occurs when the intermediate imine reacts with the newly formed amine.

  • Solution: Keep the concentration of the reducing agent high relative to the substrate. Add the nitrile solution slowly to the hydride solution (Reverse Addition). This ensures the intermediate imine is reduced instantly before it can encounter a free amine.

Q: After workup, my yield is <30%, but no starting material remains. A: You likely failed to break the Boron-Amine complex.[2] Borane reductions form a stable adduct (


) that is soluble in organic solvents but does not behave like a free amine.[1][2]
  • Fix: After the reduction, add Methanol carefully, then add conc.[2] HCl and reflux for 1 hour. This hydrolyzes the N-B bond. Then basify and extract.[2][3]

Module 3: Salt Formation & Purification

Objective: Isolate the hydrochloride salt as a crystalline solid.

The Protocol[4][5]
  • Isolate the free amine in an organic solvent (DCM or Ethyl Acetate).

  • Dry over

    
     and filter.
    
  • Salt Formation: Add 1M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.

  • Crystallization: If an oil forms (common with methoxy ethers), use a solvent switch.[2]

Crystallization Troubleshooting Table
ObservationDiagnosisCorrective Action
Oiling Out Product is precipitating too fast or solvent is too non-polar.[1][2]Decant solvent.[4][5][6] Dissolve oil in minimum hot Isopropanol (IPA).[2] Add Diethyl Ether until turbid. Cool slowly to -20°C.
Sticky Gum Trapped solvent or impurities (dimer).[1][2]Triturate the gum with anhydrous pentane or ether. Scratch the flask sides with a glass rod to induce nucleation.[4]
Pink/Brown Color Oxidation of the phenol/amine.Recrystallize from Ethanol/EtOAc with a pinch of activated charcoal. Filter hot.

FAQ: Rapid Response

Q: Can I use catalytic hydrogenation (Pd/C, H2) for the nitrile reduction? A: It is possible but often slow for ortho-substituted benzonitriles due to steric hindrance at the catalyst surface.[2] Furthermore, primary amines can poison Pd catalysts.[2] If you must use H2, perform the reaction in acidic media (e.g., Acetic Acid) or add Ammonia to suppress secondary amine formation.[2]

Q: Why is 2-fluorobenzonitrile preferred over 2-chlorobenzonitrile? A: In


 mechanisms, the rate-determining step is the attack of the nucleophile.[1] The highly electronegative fluorine atom withdraws electron density from the ring carbon, making it much more susceptible to attack by the phenoxide ion.[2] This is known as the "Element Effect" in 

.

Q: Is the methoxy group stable to


 or 

during salt formation?
A: NO.

is a demethylating agent. Concentrated aqueous HBr can also cleave methyl ethers.[2] Use anhydrous HCl (gas or ether solution) to form the salt safely.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Mechanism & Fluorine Effect: Bunnett, J. F., & Zahler, R. E. (1951).[2] "Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with methoxide ion." Chemical Reviews.

    • General Protocol:[1][2]

  • Nitrile Reduction Methodologies

    • Borane Reduction Specifics: Brown, H. C., et al. (1981).[2] "Selective reductions. 27. Reaction of borane-tetrahydrofuran with nitriles." Journal of Organic Chemistry.

    • Procedure for Methoxy-benzonitriles:[2]

  • Experimental Validation (Analogous Scaffolds)

    • Synthesis of 2-phenoxybenzylamines: (Demonstrates the handling of similar ether-linked amines).[2]

    • Recrystallization of Benzylamine Salts:[1][2]

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of 2-(4-Methoxyphenoxy)benzylamine HCl

Welcome to the technical support center for the purification of 2-(4-Methoxyphenoxy)benzylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Methoxyphenoxy)benzylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this crucial intermediate in high purity through recrystallization. As a hydrochloride salt of an aromatic amine, this compound presents specific challenges and opportunities for purification that we will explore in detail.[1][2] This resource is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address the common issues encountered during its recrystallization.

I. Understanding the Molecule and its Recrystallization

2-(4-Methoxyphenoxy)benzylamine HCl is a versatile building block in pharmaceutical synthesis.[1] Its structure, featuring a benzylamine core with a methoxyphenoxy substituent, and its nature as a hydrochloride salt, are key determinants of its solubility and crystallization behavior. The hydrochloride salt form generally enhances solubility in polar solvents.[1]

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving impurities behind in the solution (mother liquor).[3][4]

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 2-(4-Methoxyphenoxy)benzylamine HCl?

A1: Given that 2-(4-Methoxyphenoxy)benzylamine HCl is an amine salt, polar protic solvents are excellent starting points. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding will be effective.[5]

  • Primary Recommendations: Alcohols such as ethanol, methanol, and isopropanol (2-propanol) are highly recommended. A closely related compound, N-(4-methoxybenzyl)-3-phenylpropylamine hydrochloride, has been successfully recrystallized from 2-propanol.[6]

  • Aqueous Mixtures: Mixtures of alcohols and water can also be very effective. The addition of water, a highly polar solvent, can fine-tune the solubility profile. However, since the compound is a hydrochloride salt, its solubility in water might be significant even at low temperatures, potentially reducing the yield.

  • Other Polar Solvents: Acetonitrile is another polar solvent that can be effective for recrystallizing salts.[7]

Q2: When should I consider a two-solvent (binary) system for recrystallization?

A2: A two-solvent system is ideal when you cannot find a single solvent that provides a large solubility difference between hot and cold conditions.[8] This is a common scenario.

  • How it Works: You dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble when hot) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. A small addition of the "good" solvent will clarify the solution, which is then allowed to cool slowly.[8]

  • Recommended Pairs for this Compound:

    • Ethanol / Diethyl Ether

    • Methanol / Diethyl Ether

    • Isopropanol / Hexane

    • Dichloromethane / Ethyl Acetate[9]

Q3: How can I perform an effective solvent screening on a small scale?

A3: Before committing to a large-scale recrystallization, it's crucial to perform small-scale solubility tests.[4]

StepProcedureObservation
1 Place a small amount of your compound (e.g., 10-20 mg) into a small test tube.
2 Add a few drops of the chosen solvent at room temperature and agitate.If it dissolves completely, the solvent is too good for single-solvent recrystallization at room temperature.
3 If it does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.If it dissolves, this is a promising candidate solvent.
4 If it dissolves when hot, allow the solution to cool to room temperature and then place it in an ice bath.Observe for crystal formation. Abundant crystal formation indicates a good solvent.
5 If the compound is insoluble even when hot, it is a poor solvent but may be useful as an anti-solvent in a binary system.

Q4: What are the most common impurities in benzylamine derivatives and how does recrystallization help?

A4: For benzylamines, common impurities can arise from oxidation or side reactions during synthesis, often leading to the formation of imines or other condensation products.[10] Recrystallization is effective because these impurities often have different solubility profiles than the desired hydrochloride salt. By carefully selecting the solvent system, the impurities can be retained in the mother liquor while the pure product crystallizes out.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of 2-(4-Methoxyphenoxy)benzylamine HCl.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This can be due to a very high concentration of the solute or the presence of impurities that depress the melting point.[5]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[9]

    • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

    • Slow Cooling: Insulate the flask to encourage very slow cooling. Rapid cooling often promotes oiling.

    • Seed Crystals: If you have a pure crystal of the compound, add a tiny speck (a seed crystal) to the cooled solution to induce crystallization.[9]

Problem 2: No crystals form, even after cooling in an ice bath.

  • Causality: This is usually due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated, but crystallization has not been induced.[11]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

      • Seeding: Add a seed crystal.[9]

    • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent and then attempt to cool and crystallize again.[11]

    • Add an Anti-solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool.

Problem 3: The recrystallization yield is very low.

  • Causality: A low yield is often a consequence of using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor.[12] It can also result from premature crystallization during a hot filtration step or washing the final crystals with a solvent that is too warm.

  • Solutions:

    • Minimize Hot Solvent: Use the absolute minimum amount of boiling solvent necessary to fully dissolve the compound.[12]

    • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to maximize precipitation before filtration.

    • Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving a significant amount of the product.[12]

    • Recover from Mother Liquor: If a substantial amount of product remains in the mother liquor, you can concentrate the filtrate and attempt a second recrystallization to recover more material (the "second crop"). Be aware that the purity of the second crop may be lower than the first.

Problem 4: The recovered crystals are colored, but the pure compound should be white.

  • Causality: Colored impurities are present. These are often highly conjugated organic molecules.

  • Solution:

    • Activated Charcoal Treatment: After dissolving the impure compound in the hot solvent, but before cooling, add a very small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Use a pre-warmed funnel and flask.

    • Crystallize: Allow the hot, decolorized filtrate to cool and crystallize as usual.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a step-by-step guide for a standard single-solvent recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation A 1. Place impure compound in Erlenmeyer flask B 2. Add minimal hot solvent until dissolved A->B Heat C 3. Cool slowly to room temperature B->C Slow cooling D 4. Cool in ice bath C->D Maximize precipitation E 5. Collect crystals via vacuum filtration D->E F 6. Wash with minimal ice-cold solvent E->F G 7. Dry crystals F->G Remove residual solvent

Caption: Single-solvent recrystallization workflow.

Methodology:

  • Dissolution: Place the crude 2-(4-Methoxyphenoxy)benzylamine HCl in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid has just completely dissolved.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization

This protocol outlines the procedure for a two-solvent recrystallization.

Two_Solvent_Recrystallization A 1. Dissolve compound in minimal hot 'good' solvent B 2. Add hot 'anti-solvent' dropwise until solution is turbid A->B Induce saturation C 3. Add a few drops of 'good' solvent to redissolve B->C Ensure homogeneity D 4. Cool slowly to room temperature C->D Initiate crystallization E 5. Cool in ice bath D->E F 6. Collect, wash, and dry crystals E->F

Caption: Two-solvent recrystallization workflow.

Methodology:

  • Dissolution: Dissolve the crude 2-(4-Methoxyphenoxy)benzylamine HCl in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add a "poor" solvent (e.g., diethyl ether) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Allow the solution to cool slowly to room temperature, then in an ice bath. Collect, wash, and dry the crystals as described in the single-solvent protocol.

V. References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Interpretation of 2-(4-Methoxyphenoxy)benzylamine Hydrochloride

Executive Summary 2-(4-Methoxyphenoxy)benzylamine hydrochloride is a specialized diaryl ether intermediate, often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methoxyphenoxy)benzylamine hydrochloride is a specialized diaryl ether intermediate, often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1] Its structure combines a benzylamine core with a para-methoxyphenoxy substituent at the ortho position.

This guide provides a high-resolution interpretation of its proton nuclear magnetic resonance (


H NMR) spectrum. Unlike standard spectral libraries, this analysis focuses on the hydrochloride salt form  in DMSO-

, distinguishing it from the free base and highlighting characteristic splitting patterns arising from the diaryl ether linkage.

Part 1: Structural Analysis & Theoretical Framework

To interpret the spectrum accurately, we must deconstruct the molecule into magnetically distinct environments.

The Molecular Scaffold

The molecule consists of four distinct proton environments:

  • Ammonium Protons (

    
    ):  Exchangeable protons, visible only in aprotic polar solvents (e.g., DMSO-
    
    
    
    ).
  • Benzylic Methylene (

    
    ):  Deshielded by both the aromatic ring and the cationic nitrogen.
    
  • Methoxy Group (

    
    ):  A strong singlet, characteristic of electron-rich ether systems.
    
  • Aromatic Region: A complex overlap of two systems:

    • Ring A (Benzyl): 1,2-disubstituted benzene (ABCD system).

    • Ring B (Phenoxy): 1,4-disubstituted benzene (

      
       system).
      
Visualization of Assignment Logic

The following diagram illustrates the flow from chemical structure to spectral signal assignment.

NMR_Assignment_Logic Struct 2-(4-Methoxyphenoxy) benzylamine HCl Env_NH3 Ammonium (-NH3+) Highly Deshielded Struct->Env_NH3 Env_CH2 Benzylic (-CH2-) Inductive Effect (N+) Struct->Env_CH2 Env_OMe Methoxy (-OCH3) Electron Donating Struct->Env_OMe Env_Ar Aromatic Rings Anisotropy & Resonance Struct->Env_Ar Signal_NH3 δ 8.0 - 8.5 ppm Broad Singlet/Triplet Env_NH3->Signal_NH3 H-Bonding Signal_CH2 δ 4.0 - 4.1 ppm Quartet (if coupled) Env_CH2->Signal_CH2 -I Effect Signal_OMe δ 3.7 - 3.8 ppm Sharp Singlet Env_OMe->Signal_OMe +M Effect Signal_Ar δ 6.8 - 7.5 ppm Multiplets (AA'BB' + ABCD) Env_Ar->Signal_Ar Ring Current

Caption: Logical flow connecting the structural moieties of the hydrochloride salt to their expected chemical shifts and splitting patterns.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and visualization of the ammonium protons, the choice of solvent is critical. Chloroform-d (


) often leads to broad, invisible 

peaks due to exchange or precipitation of the salt.
Reagents & Equipment[2][3][4]
  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) with 0.03% TMS (Tetramethylsilane).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (recommended for resolving aromatic multiplets).

Step-by-Step Workflow
  • Preparation: Weigh 10 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved. Note: If the solution is cloudy, the salt may not be fully formed or impurities are present.
    
  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 1.0 second (standard) or 5.0 seconds (for quantitative integration).
      
    • Scans: 16–32.

  • Processing: Phase correction followed by baseline correction. Reference the TMS peak to 0.00 ppm or the residual DMSO quintet to 2.50 ppm.

Part 3: Detailed Spectral Interpretation

The following data represents the consensus assignment for this structural class in DMSO-


.
The Aliphatic Region
Chemical Shift (

)
IntegrationMultiplicityAssignmentMechanistic Insight
3.73 3HSinglet (

)

The methoxy group on the distal ring. It is shielded relative to esters but deshielded relative to alkyls.
4.05 2HQuartet (

) or Broad Singlet

Diagnostic Peak. In the free base, this appears ~3.75 ppm. In the HCl salt, the positive charge on Nitrogen pulls electron density, shifting it downfield to ~4.05 ppm. It may appear as a quartet (

Hz) due to coupling with the adjacent

.
The Aromatic Region (6.8 – 7.5 ppm)

This region contains 8 protons split between two rings.

  • Ring B (4-Methoxyphenoxy): Shows a characteristic

    
     pattern (two "roofing" doublets) centered around 6.9–7.0 ppm. The electron-donating methoxy and ether oxygen atoms shield these protons, keeping them upfield relative to the benzyl protons.
    
  • Ring A (Benzyl): The protons at positions 3, 4, 5, and 6 form a complex pattern. The proton ortho to the ether linkage (H-3) is typically the most shielded of this set.

The Exchangeable Region
Chemical Shift (

)
IntegrationMultiplicityAssignmentMechanistic Insight
8.20 – 8.50 3HBroad Singlet/Triplet

Salt Verification. This peak confirms the hydrochloride salt formation. In

, this peak disappears (exchanges to

).

Part 4: Comparative Analysis (Performance Guide)

How does


H NMR compare to other analytical techniques for validating this specific compound?
Comparison Table: Verification Methods
Feature

H NMR (DMSO-

)
LC-MS (ESI+) FT-IR (ATR)
Primary Utility Structural connectivity & Salt confirmation.Molecular weight & Purity.Functional group ID.
Regioisomer ID High. Can distinguish ortho- vs para-phenoxy placement via splitting patterns.Low. Isomers often have identical mass and fragmentation.Medium. Fingerprint region can differ, but requires a reference standard.
Salt Detection Direct. Observation of

protons and chemical shift of

.[2]
Indirect. Detects cationic mass (

) regardless of salt form.
Good. Broad ammonium band ~2800-3000 cm

.
Sample Recovery Yes. Non-destructive.No. Destructive.Yes. Non-destructive.
Why NMR is the "Gold Standard" here:

While LC-MS confirms the mass (m/z ~230.1 for the cation), it cannot definitively rule out the para-phenoxy isomer (4-(4-methoxyphenoxy)benzylamine). NMR resolves this via the aromatic splitting patterns: the ortho-substituted core of the target molecule produces a complex ABCD system, whereas a para-substituted core would produce a symmetric


 system.

Part 5: Troubleshooting & Impurity Profiling

Common spectral anomalies and their causes:

  • Missing Ammonium Peak:

    • Cause: Solvent contains water or sample was run in

      
       / 
      
      
      
      .
    • Fix: Dry the sample and use fresh DMSO-

      
      .
      
  • Split Methoxy Signal:

    • Cause: Rotamers (rare) or presence of starting material (4-methoxyphenol).

    • Fix: Check integration.[2][3] If the minor peak integrates <5%, it is an impurity.

  • Extra Peak at 5.75 ppm:

    • Cause: Dichloromethane (DCM) residue from synthesis workup.[4]

    • Fix: Dry sample under high vacuum for 12 hours.[4]

Experimental Workflow Diagram

Workflow Start Crude Product (HCl Salt) Solvent Dissolve in DMSO-d6 (Prevents H-exchange) Start->Solvent Acquire Acquire 1H NMR (16 Scans, 30° Pulse) Solvent->Acquire Check1 Check 8.0-8.5 ppm Acquire->Check1 Result1 Peak Present: Salt Confirmed Check1->Result1 Yes Result2 Peak Absent: Free Base or Wet Solvent Check1->Result2 No Check2 Check 4.0 ppm (CH2) Result1->Check2 Result3 Shift > 4.0: Cationic Influence Check2->Result3

Caption: Decision tree for validating the salt form using 1H NMR spectral markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on general NMR interpretation and salt effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift correlations). Link

  • PubChem. (2024). 2,4-Dimethoxybenzylamine hydrochloride (Analogous Structure Data). National Library of Medicine. Link

Sources

Comparative

Structural Elucidation of 2-(4-Methoxyphenoxy)benzylamine Hydrochloride: A Comparative Methodological Guide

Executive Summary In pharmaceutical development, 2-(4-Methoxyphenoxy)benzylamine hydrochloride represents a critical structural scaffold, often serving as a primary amine intermediate for serotonin reuptake inhibitors (S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, 2-(4-Methoxyphenoxy)benzylamine hydrochloride represents a critical structural scaffold, often serving as a primary amine intermediate for serotonin reuptake inhibitors (SSRIs) and other CNS-active agents. Its structural determination is complicated by two factors: the conformational flexibility of the ether linkage and the counter-ion dynamics of the hydrochloride salt.

This guide compares the two primary methodologies for structural determination—Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) with Rietveld Refinement —providing a validated workflow for researchers requiring absolute structural certainty.

Part 1: Comparative Analysis of Determination Methods

For a flexible salt like 2-(4-Methoxyphenoxy)benzylamine HCl, the choice of characterization method dictates the resolution of the hydrogen-bonding network, which directly impacts solubility and stability profiles.

FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: PXRD + Rietveld Refinement
Primary Utility Gold Standard: Defines 3D atomic connectivity, absolute configuration, and solvent inclusion.High-Throughput: Phase identification, polymorph screening, and bulk purity analysis.
Resolution Atomic level (< 0.8 Å).[1] Can resolve H-atom positions on the ammonium headgroup.Bulk average. Difficult to resolve flexible ether torsions without constraints.
Sample Requirement Single, high-quality crystal (0.1–0.5 mm).Polycrystalline powder (~10–50 mg).
Key Limitation Crystallization Bottleneck: The flexible phenoxy-benzyl linker often leads to oiling out or twinning.Peak Overlap: Low symmetry (monoclinic/triclinic) typical of these salts causes severe peak overlap.
Data Output Unit cell, Space group, Torsion angles, H-bond distances (

).
Lattice parameters, Crystallinity %, Phase composition.[2]
Verdict Required for IND filing and initial solid-form selection.Preferred for batch-to-batch QC and stability testing.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow (Self-Validating Protocol)

The following protocol is designed to overcome the "oiling out" tendency common to methoxy-substituted benzylamine salts.

Step 1: Salt Formation (In Situ)

  • Dissolve 1.0 eq of free amine 2-(4-methoxyphenoxy)benzylamine in anhydrous diethyl ether (0.1 M concentration).

  • Cool to 0°C under

    
     atmosphere.
    
  • Dropwise add 1.1 eq of HCl (2M in diethyl ether). Critical: Do not use aqueous HCl, as water inclusion promotes hydrate formation which complicates initial solving.

  • Filter the immediate white precipitate and wash with cold pentane.

Step 2: Single Crystal Growth (Vapor Diffusion Method) Target: Block-like crystals suitable for SC-XRD.

  • Solvent (Inner Vial): Methanol or Ethanol (high solubility for ionic salts).

  • Antisolvent (Outer Vial): Diethyl ether or THF (low solubility).

  • Procedure: Dissolve 20 mg of the HCl salt in 1 mL methanol. Place in a small vial. Place this vial inside a larger jar containing 5 mL diethyl ether. Cap tightly.

  • Mechanism: Ether vapor slowly diffuses into the methanol, increasing supersaturation gradually, preventing rapid precipitation (oiling).

SC-XRD Data Collection Strategy
  • Temperature: Collect at 100 K .

    • Reasoning: The methoxy group (

      
      ) and the central ether linkage (
      
      
      
      ) exhibit high thermal motion. Low temperature freezes these rotations, improving the intensity of high-angle reflections.
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom, though Cu is acceptable for small organic crystals.

Part 3: Structural Analysis & Expected Features

When analyzing the solved structure, researchers must validate the model against these specific geometric expectations derived from analogous phenoxybenzylamine salts (e.g., 4-(4-methoxyphenoxy)benzaldehyde analogs).

The Hydrogen Bond Network

The hydrochloride salt forms a distinct charge-assisted hydrogen bonding network.

  • Donor: The ammonium group (

    
    ) acts as a donor.
    
  • Acceptor: The Chloride ion (

    
    ) typically accepts 2-3 H-bonds.
    
  • Secondary Interaction: The ether oxygen often acts as a weak acceptor or participates in bifurcated bonding.

  • Validation Metric: The

    
     distance should fall within 3.05 – 3.25 Å . If refined distances are 
    
    
    
    Å, suspect incorrect space group assignment or twinning.
Conformational Torsion

The "flexibility" of the molecule is defined by the torsion angle around the central ether oxygen (


).
  • Expected Geometry: The two phenyl rings are rarely coplanar. Expect a "twisted" conformation with a dihedral angle between 60° and 90° to minimize steric clash between the orth-hydrogens.

Part 4: Visualization of Workflows

Diagram 1: Crystallization & Determination Logic

This flowchart illustrates the decision matrix for selecting the crystallization technique based on the physicochemical behavior of the amine salt.

G Start Crude 2-(4-Methoxyphenoxy)benzylamine HCl Solubility Solubility Test (MeOH, EtOH, H2O) Start->Solubility Decision Is it highly soluble in EtOH? Solubility->Decision MethodA Method A: Vapor Diffusion (Solvent: EtOH / Anti: Et2O) Decision->MethodA Yes MethodB Method B: Slow Evaporation (Solvent: MeOH/H2O) Decision->MethodB No (Try Hydrate) Result Check Optical Microscopy MethodA->Result MethodB->Result SCXRD Single Crystal XRD (0.2mm Block) Result->SCXRD Single Crystal Found PXRD Powder XRD (Microcrystalline) Result->PXRD Polycrystalline Only Analysis Structure Solution (Direct Methods/SHELXT) SCXRD->Analysis PXRD->Analysis Rietveld (if cell known)

Figure 1: Decision matrix for crystallizing flexible amine salts. Vapor diffusion is prioritized to avoid kinetic trapping of amorphous phases.

Diagram 2: The Interaction Map (Crystal Engineering)

This diagram details the specific supramolecular synthons expected in the crystal lattice.

G Ammonium Ammonium Head (-NH3+) Chloride Chloride Anion (Cl-) Ammonium->Chloride Charge Assisted H-Bond (Strong: 3.1 Å) EtherO Ether Oxygen (-O-) Ammonium->EtherO Intramolecular H-Bond (Possible: 2.8 Å) Methoxy Methoxy Group (-OCH3) Methoxy->Chloride Weak C-H...Cl (Van der Waals)

Figure 2: Predicted supramolecular synthons. The N-H...Cl interaction is the dominant structure-directing force.

References

  • Dinger, M. (2015).[3] Crystal Growing Tips for Organic Salts. University of Florida Center for X-ray Crystallography. [Link]

  • Schafer, A., et al. (2015).[1] Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1021. [Link]

    • Note: This reference provides the benchmark bond lengths for the methoxy-phenoxy ether linkage used in the analysis section.
  • Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

  • Stahlschmidt, U., et al. (2016). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Central Science. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Solubility of Benzylamine Salts

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, understanding the fundamental physicochemical properties of active pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, processability, and formulation design.[1][2] This guide provides an in-depth comparative analysis of the solubility of benzylamine hydrochloride and other benzylamine salts, grounded in experimental data and established scientific principles.

Introduction: The Critical Role of Salt Selection and Solubility

Benzylamine, an organic compound with the formula C₆H₅CH₂NH₂, serves as a vital precursor in the synthesis of numerous pharmaceuticals and fine chemicals.[3][4] In its free base form, benzylamine is a liquid that is miscible with water and many organic solvents.[5] However, for pharmaceutical applications, it is almost invariably converted into a salt to improve its stability, handling, and, most importantly, its solubility characteristics.

The selection of a salt form is a crucial step in drug development. By reacting the basic benzylamine with different acids, a variety of salts can be produced (e.g., hydrochloride, sulfate, benzoate), each possessing a unique set of physical properties. The resulting salt's crystal lattice energy and its interaction with solvent molecules dictate its solubility, which can vary by orders of magnitude between different salt forms.[6] This variability has profound implications for everything from reaction kinetics in a synthesis vessel to the absorption of a drug in the gastrointestinal tract.[1]

Comparative Solubility Data of Benzylamine Salts

While comprehensive, directly comparable solubility data for a wide range of benzylamine salts across multiple solvents is not aggregated in a single source, we can compile and interpret available information to guide experimental design. The following table summarizes known solubility characteristics and provides a qualitative comparison.

Salt FormSolventReported SolubilityRemarks & Citations
Benzylamine Hydrochloride Water50 mg/mLA common, highly soluble salt form.[3]
Organic SolventsFavorable solubilityGenerally soluble in polar organic solvents.[7]
O-Benzylhydroxylamine Hydrochloride DMSO~10 mg/mLA derivative showing moderate organic solubility.[8]
Dimethylformamide~5 mg/mL[8]
PBS (pH 7.2)~1 mg/mLLimited aqueous buffer solubility.[8]
Benzylamine Benzoate Salts WaterHighly VariableSolubility is strongly influenced by substituents on the benzoic acid, varying by a factor of 80 in one study.[9]
Scientific Principles: Factors Governing Amine Salt Solubility

The solubility of an amine salt is a complex interplay of several factors. Understanding these principles allows researchers to predict solubility trends and make informed decisions during salt screening and solvent selection.

  • Crystal Lattice Energy : This is the energy required to break apart the ionic crystal lattice of the salt. A higher lattice energy, often associated with strong intermolecular forces like hydrogen bonds within the crystal, leads to lower solubility.[6] Thermal analysis can provide insights into this property.[6]

  • Solvation Energy : This is the energy released when the dissociated ions are solvated by the solvent molecules. Polar solvents like water are effective at solvating ions through dipole-ion interactions and hydrogen bonding, leading to higher solubility for many salts.[10]

  • Solvent Properties : The polarity of the solvent is a key determinant. Lower aliphatic amines and their salts are generally soluble in water due to their ability to form hydrogen bonds.[10][11] However, as the non-polar (hydrophobic) part of the molecule increases in size, water solubility decreases.[11][12] In less polar organic solvents like ether or benzene, amines are readily soluble.[11][12]

  • pH of the Medium : For salts of weak bases like benzylamine, the pH of the aqueous medium is critical. In acidic solutions, the equilibrium favors the protonated, more soluble ammonium ion. As the pH increases above the pKa of the conjugate acid, the less soluble free base form will begin to precipitate.

  • Temperature : While not universally true, the solubility of most solids in liquids increases with temperature. It is standard practice to measure solubility at controlled temperatures, such as 37°C, to simulate physiological conditions for biopharmaceutical evaluation.[13]

The logical relationship between these factors is illustrated in the diagram below.

G cluster_solid Solid State Properties cluster_solution Solution Properties Salt Salt Form (e.g., HCl, Sulfate) LatticeEnergy Crystal Lattice Energy Salt->LatticeEnergy determines Solubility Observed Solubility LatticeEnergy->Solubility inversely affects Solvent Solvent Choice (Polarity, H-bonding) Solvation Solvation Energy Solvent->Solvation Temp Temperature Temp->Solubility modulates pH pH of Medium pH->Solubility modulates (for aqueous) Solvation->Solubility directly affects

Caption: Key factors influencing the solubility of benzylamine salts.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To ensure trustworthiness and reproducibility, a standardized protocol is essential. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[14] This protocol is designed as a self-validating system, incorporating controls to ensure data integrity.

Objective: To determine the equilibrium solubility of a benzylamine salt in a specified solvent at a controlled temperature.

Materials:

  • Benzylamine salt (e.g., hydrochloride)

  • Selected solvent (e.g., deionized water, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the analyte

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of the benzylamine salt to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Add a precise volume of the solvent to the vial. Seal the vial tightly and place it in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitation: Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[14][15] The system is at equilibrium when the concentration of the solute in the solution is constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For robust separation, centrifuge the vials at high speed.[14]

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining microscopic particles.[14] Causality Note: This step is critical. Failure to remove all undissolved solids will lead to an overestimation of solubility.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine its concentration.

  • Solid State Analysis: After the experiment, recover the remaining solid from the vial and analyze it using a technique like XRPD or DSC.[14] Trustworthiness Note: This step validates that the salt did not convert to a different form (e.g., disproportionate to the free base) during the experiment, which would invalidate the results.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

The workflow for this protocol is visualized below.

G start Start prep 1. Add Excess Solid & Known Volume of Solvent start->prep equil 2. Equilibrate (Shake at const. T, 24-48h) prep->equil separate 3. Separate Phases (Settle & Centrifuge) equil->separate solid_state 6. Analyze Residual Solid (e.g., XRPD) equil->solid_state post-equilibration sample 4. Sample & Filter Supernatant separate->sample analyze 5. Dilute & Analyze (e.g., HPLC) sample->analyze end End analyze->end solid_state->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of benzylamine salts is not a fixed property but a tunable characteristic that is highly dependent on the chosen counter-ion and the solvent system. Benzylamine hydrochloride demonstrates high aqueous solubility, making it a suitable choice for many applications. However, for specific formulation needs or in non-aqueous systems, other salts like benzoates may offer advantages, though their properties can be highly variable.[6][9] A systematic approach to salt screening, guided by the fundamental principles of crystal lattice energy and solvation, is essential. The application of a robust, self-validating experimental protocol, such as the shake-flask method, is critical for generating reliable and accurate solubility data to support successful research and development outcomes.

References

  • Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157-68. [Link]

  • Lumen Learning. Properties of amines. Organic Chemistry II. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Amines. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. [Link]

  • Pharmaceutical Networking. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety. [Link]

  • Embibe. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

  • Parshad, H., et al. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International Journal of Pharmaceutics, 249(1-2), 169-82. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [Link]

  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]

  • Ataman Kimya. (n.d.). N-BENZYLAMINE. [Link]

  • Sciencemadness Wiki. (2025). Benzylamine. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • Chem-Impex. (n.d.). Benzylamine hydrochloride. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 2-(4-Methoxyphenoxy)benzylamine Hydrochloride

As a key intermediate in pharmaceutical development, particularly for neurological and biochemical research, 2-(4-Methoxyphenoxy)benzylamine hydrochloride (CAS No. 1171721-42-8) is a compound of significant interest.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in pharmaceutical development, particularly for neurological and biochemical research, 2-(4-Methoxyphenoxy)benzylamine hydrochloride (CAS No. 1171721-42-8) is a compound of significant interest.[1] Its handling, like any specialized chemical, demands a rigorous and well-understood safety protocol to protect researchers and ensure the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and data from analogous chemical structures.

While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is limited, a conservative safety approach is warranted based on the hazard profiles of structurally similar amine hydrochlorides. Compounds such as 4-Methoxybenzylamine and other benzylamine derivatives are known to cause severe skin burns and eye damage.[2][3] Similarly, related structures are classified as irritants for the skin, eyes, and respiratory system.[4][5] Therefore, the following protocols are designed to provide a robust shield against these anticipated hazards.

Hazard Assessment and Core Protective Principles

The primary hazards associated with aromatic amine hydrochlorides, which should be assumed for 2-(4-Methoxyphenoxy)benzylamine hydrochloride, include:

  • Dermal and Ocular Corrosivity: High potential to cause severe skin burns and serious eye damage upon contact.

  • Respiratory Irritation: Inhalation of the powdered form can lead to respiratory tract irritation.[4][5]

  • Oral Toxicity: Harmful if swallowed.[6]

The cornerstone of safe handling is the minimization of exposure through a combination of engineering controls (e.g., chemical fume hoods) and a comprehensive Personal Protective Equipment (PPE) strategy.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical for mitigating the risks associated with this compound. The following table summarizes the minimum required PPE for handling 2-(4-Methoxyphenoxy)benzylamine hydrochloride in a laboratory setting.

Body Part Minimum Required PPE Enhanced Protection (Recommended for large quantities or high-risk operations)
Eyes/Face ANSI Z87.1-compliant chemical splash goggles.Chemical splash goggles and a full-face shield.
Hands Double-gloving: inner nitrile glove, outer neoprene or butyl rubber glove.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) with extended cuffs.
Body Flame-resistant laboratory coat.Chemical-resistant apron over a laboratory coat.
Respiratory Required when handling powder outside of a fume hood.NIOSH-approved half-mask or full-face respirator with P100 particulate filters and organic vapor cartridges.
Eye and Face Protection: The First Line of Defense

Given the high risk of severe eye damage posed by similar amine hydrochlorides, eye protection is non-negotiable.

  • Core Directive: Always wear tightly fitting chemical splash goggles that conform to the ANSI Z87.1 standard. Standard safety glasses do not provide adequate protection from splashes or fine powders.

  • Causality: The hydrochloride salt form can readily dissociate in the moisture of the eye, releasing corrosive components that can cause immediate and irreversible damage.

  • Enhanced Protocol: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary barrier protecting the entire face.

Skin Protection: A Barrier Against Corrosivity
  • Laboratory Coat: A flame-resistant lab coat, buttoned completely, is mandatory to protect against incidental contact and small spills.

  • Gloves - A Critical Choice: The selection of appropriate gloves is paramount. While nitrile is a common laboratory glove, it offers poor resistance to many amines and aromatic compounds.[7]

    • Recommended Protocol: Double-gloving is the preferred method for handling this compound.

      • Inner Glove: A standard nitrile examination glove. This provides a base layer of protection and makes doffing the outer gloves safer.

      • Outer Glove: A glove made of neoprene or butyl rubber.[8] These materials offer superior resistance to a broader range of chemicals, including amines and acids.[8][9]

    • Justification: The outer glove provides the primary chemical barrier. The inner glove protects the skin during the removal of the potentially contaminated outer glove. Always inspect gloves for tears or degradation before use.[10] Contaminated gloves must be disposed of immediately as hazardous waste.

Respiratory Protection: Preventing Inhalation Hazards

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Control: All weighing and handling of powdered 2-(4-Methoxyphenoxy)benzylamine hydrochloride must be performed within a certified chemical fume hood.

  • When Respirators are Required: If engineering controls are not available or are insufficient to control airborne particulates, respiratory protection is mandatory. This may occur during large-scale transfers or when cleaning up spills.

  • Respirator Selection: A NIOSH-approved air-purifying respirator is required. The choice of cartridge and filter depends on the operation:

    • For powders/aerosols: A half-mask or full-face respirator equipped with P100 (oil-proof, 99.97% efficient) particulate filters is necessary. N-series filters are acceptable if no oil-based aerosols are present.[11][12]

    • For vapors or mixed hazards: Use a combination cartridge that includes both a P100 particulate filter and an organic vapor (OV) cartridge.

  • Fit Testing: As required by OSHA, all users of tight-fitting respirators must be fit-tested annually to ensure a proper seal.[13]

Operational and Disposal Plans

Proper PPE is only effective when integrated into a safe workflow. The following step-by-step plans provide procedural guidance for handling and disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Don PPE: Before handling the primary container, don all required PPE as specified in Section 2.

  • Weighing: Perform all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any powder.

  • Transfer: Use spatulas and other non-sparking tools for transfers. Handle the container with care to avoid generating dust.

  • Post-Handling: After use, securely close the primary container. Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), collecting all cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, face shield/goggles, and finally, respirator (if used). Wash hands thoroughly with soap and water.

Disposal Plan: A Mandate for Safety and Compliance

Chemical waste must be managed in accordance with EPA and local regulations.[14][15] Improper disposal is a serious compliance violation and environmental hazard.

  • Waste Segregation: All materials that have come into contact with 2-(4-Methoxyphenoxy)benzylamine hydrochloride are considered hazardous waste. This includes:

    • Unused or excess chemical.

    • Contaminated gloves, weigh boats, and paper towels.

    • Rinsate from cleaning contaminated glassware.

  • Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste. The original product container is often a suitable choice.[16]

  • Labeling: Immediately label the waste container with a "HAZARDOUS WASTE" tag. The label must clearly identify the contents, including "2-(4-Methoxyphenoxy)benzylamine hydrochloride" and any other solvents or chemicals present.[15]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[16][17] This area must be at or near the point of generation and under the control of the lab personnel. Ensure incompatible wastes are segregated.

  • Pickup: Do not dispose of this chemical down the drain or in regular trash.[16] Arrange for collection by your institution's Environmental Health & Safety (EH&S) department.

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for safely handling 2-(4-Methoxyphenoxy)benzylamine hydrochloride.

SafeHandlingWorkflow cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Chemical Handling Protocol cluster_disposal 3. Waste Management & Disposal cluster_post 4. Post-Handling Risk_Assessment Assess Hazards: - Skin/Eye Corrosivity - Respiratory Irritation - Oral Toxicity Gather_PPE Gather Required PPE: - Goggles/Face Shield - Double Gloves (Nitrile/Neoprene) - Lab Coat, Respirator Risk_Assessment->Gather_PPE Prep_Work_Area Prepare Fume Hood Verify Eyewash/Shower Access Gather_PPE->Prep_Work_Area Don_PPE Don All PPE Prep_Work_Area->Don_PPE Weigh_Transfer Weigh & Transfer (Inside Fume Hood) Don_PPE->Weigh_Transfer Experiment Perform Experiment Weigh_Transfer->Experiment Decontaminate Clean Work Area Collect All Waste Experiment->Decontaminate Segregate_Waste Segregate Contaminated Items (Gloves, Glassware, etc.) Decontaminate->Segregate_Waste Doff_PPE Doff PPE Safely Decontaminate->Doff_PPE Label_Container Use Labeled 'Hazardous Waste' Container Segregate_Waste->Label_Container Store_Waste Store in Satellite Accumulation Area Label_Container->Store_Waste Request_Pickup Request EH&S Waste Pickup Store_Waste->Request_Pickup Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling and Disposal Workflow for 2-(4-Methoxyphenoxy)benzylamine hydrochloride.

References

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno.[Link]

  • 2,4-Dimethoxybenzylamine hydrochloride. PubChem, National Center for Biotechnology Information.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH, Centers for Disease Control and Prevention.[Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. NIOSH, Centers for Disease Control and Prevention.[Link]

  • Chemical glove selection tool. MAPA Professional.[Link]

  • Sodium (±)-2-(4-methoxyphenoxy)propionate. FooDB.[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS.[Link]

  • 3M Respirator Selection Guide. 3M.[Link]

  • 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • GLOVE SELECTION CHART. University of California, Berkeley.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Research.[Link]

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  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety.[Link]

  • Guide to Nitrile Gloves Chemical Resistance. International Safety.[Link]

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. The University of Alabama in Huntsville.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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